molecular formula C11H12N2O2 B3243868 (R)-a-hydroxy-1H-Indole-3-propanamide CAS No. 159830-26-9

(R)-a-hydroxy-1H-Indole-3-propanamide

Cat. No.: B3243868
CAS No.: 159830-26-9
M. Wt: 204.22 g/mol
InChI Key: LFWCUCLSSUYCLI-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-a-hydroxy-1H-Indole-3-propanamide is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-a-hydroxy-1H-Indole-3-propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-a-hydroxy-1H-Indole-3-propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-hydroxy-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-11(15)10(14)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13-14H,5H2,(H2,12,15)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWCUCLSSUYCLI-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301273324
Record name 1H-Indole-3-propanamide, α-hydroxy-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159830-26-9
Record name 1H-Indole-3-propanamide, α-hydroxy-, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159830-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-propanamide, α-hydroxy-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-α-hydroxy-1H-Indole-3-propanamide: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (R)-α-hydroxy-1H-Indole-3-propanamide, a novel indole derivative with significant potential in drug discovery and development. By synthesizing data from structurally related compounds and leveraging established principles of medicinal chemistry, this document offers insights into its chemical structure, physicochemical properties, potential biological activities, and proposed mechanisms of action. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Promise of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2][3] From the essential amino acid tryptophan to potent anticancer and anti-inflammatory agents, indole derivatives have demonstrated a remarkable diversity of therapeutic applications.[2][4] The unique electronic properties of the indole nucleus and its ability to participate in various biological interactions make it a "privileged scaffold" in drug design. This guide focuses on a specific, less-explored derivative, (R)-α-hydroxy-1H-Indole-3-propanamide, to elucidate its potential as a next-generation therapeutic agent.

Chemical Structure and Stereochemistry

The systematic name, (R)-α-hydroxy-1H-Indole-3-propanamide, precisely defines its molecular architecture. Let's deconstruct this name to understand its key features:

  • 1H-Indole: The core of the molecule is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring. The "1H" indicates that the nitrogen atom of the pyrrole ring bears a hydrogen atom.

  • 3-propanamide: A three-carbon amide chain is attached to the third position of the indole ring. This chain consists of a carbonyl group and an amino group.

  • α-hydroxy: A hydroxyl (-OH) group is substituted on the carbon atom adjacent to the carbonyl group of the propanamide side chain (the alpha-carbon).

  • (R)-: This designation specifies the stereochemistry at the chiral center, which is the alpha-carbon bearing the hydroxyl group. The "R" configuration refers to the specific three-dimensional arrangement of the substituents around this carbon, as defined by the Cahn-Ingold-Prelog priority rules.

The presence of a hydroxyl group at the α-position introduces a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R) and (S). This specific guide focuses on the (R)-enantiomer, which is crucial as different enantiomers of a drug can have vastly different pharmacological activities and metabolic fates.

Physicochemical Properties: Inferences and Predictions

Property3-(1H-indol-3-yl)propanamide (Predicted)(R)-α-hydroxy-1H-Indole-3-propanamide (Inferred)Rationale for Inference
Molecular Formula C11H12N2O[5]C11H12N2O2Addition of one oxygen atom from the hydroxyl group.
Molecular Weight 188.23 g/mol [5]204.23 g/mol Increased mass due to the additional oxygen atom.
XLogP3 1.1[5]~0.5 - 0.8The hydroxyl group increases polarity, thus lowering the lipophilicity (logP) value.
Hydrogen Bond Donors 2[6]3The addition of the hydroxyl group introduces another hydrogen bond donor.
Hydrogen Bond Acceptors 1[6]2The oxygen of the hydroxyl group can act as a hydrogen bond acceptor.
Polar Surface Area 58.9 Ų[6]> 58.9 ŲThe hydroxyl group significantly increases the polar surface area.
Water Solubility ModerateHigherIncreased polarity and hydrogen bonding capacity from the hydroxyl group will likely lead to improved water solubility.
Melting Point 169-170 °C[6]Likely higherThe additional hydrogen bonding from the hydroxyl group can lead to stronger intermolecular forces, requiring more energy to break, thus a higher melting point.

Data for 3-(1H-indol-3-yl)propanamide is sourced from PubChem and other chemical databases.

Potential Biological Activities and Therapeutic Applications

The indole nucleus is associated with a wide spectrum of biological activities.[2][7] Derivatives of indole-3-propionic acid, a closely related structure, have shown promise in managing metabolic disorders and exhibiting neuroprotective effects.[8][9][10] Furthermore, various indole derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.[2][3][7]

Based on this established pharmacology of related compounds, (R)-α-hydroxy-1H-Indole-3-propanamide could potentially exhibit the following activities:

  • Neuroprotective Effects: Indole-3-propionic acid is a potent scavenger of hydroxyl radicals and has been studied for its therapeutic potential in Alzheimer's disease.[10] The structural similarity suggests that (R)-α-hydroxy-1H-Indole-3-propanamide might also possess neuroprotective properties.

  • Anti-inflammatory Activity: Many indole derivatives, including the well-known NSAID Indomethacin, exhibit anti-inflammatory properties by modulating key inflammatory pathways like NF-κB and COX-2.[2]

  • Antimicrobial and Antifungal Activity: The indole scaffold is present in many compounds with demonstrated antibacterial and antifungal properties.[7][11]

  • Anticancer Properties: Indole-3-carbinol and its derivatives have been shown to inhibit the proliferation of cancer cells and induce apoptosis.[2]

  • Metabolic Regulation: Indole-3-propionic acid, a metabolite produced by gut bacteria, can improve glucose metabolism and insulin sensitivity.[8][9]

Proposed Mechanism of Action: Modulation of PXR and AhR Signaling

Indole-3-propionic acid (IPA), a structural analog, is known to exert its biological effects through the activation of the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).[12] These nuclear receptors are critical regulators of xenobiotic metabolism, inflammation, and immune responses.[12] We hypothesize that (R)-α-hydroxy-1H-Indole-3-propanamide may follow a similar mechanism.

Upon entering the cell, the compound could bind to and activate PXR and AhR. This activation would lead to the transcription of target genes involved in detoxification, anti-inflammatory responses, and maintenance of intestinal barrier function.

Below is a diagram illustrating this proposed signaling pathway.

Proposed_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Compound (R)-α-hydroxy-1H-Indole-3-propanamide PXR Pregnane X Receptor (PXR) Compound->PXR Binding & Activation AhR Aryl Hydrocarbon Receptor (AhR) Compound->AhR Binding & Activation PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerization with RXR HSP90 HSP90 AhR->HSP90 Dissociation ARNT ARNT AhR->ARNT Dimerization AhR_ARNT AhR-ARNT Complex XRE Xenobiotic Response Element (XRE) PXR_RXR->XRE Binding to DNA AhR_ARNT->XRE Binding to DNA Target_Genes Target Gene Transcription (e.g., CYP enzymes, anti-inflammatory cytokines) XRE->Target_Genes Initiation Biological_Response Cellular Response: - Detoxification - Anti-inflammation - Immune Modulation Target_Genes->Biological_Response Translation

Caption: Proposed signaling pathway for (R)-α-hydroxy-1H-Indole-3-propanamide.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

To investigate the potential antimicrobial activity of (R)-α-hydroxy-1H-Indole-3-propanamide, a standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the MIC of (R)-α-hydroxy-1H-Indole-3-propanamide against common bacterial strains.

Materials:

  • (R)-α-hydroxy-1H-Indole-3-propanamide

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of (R)-α-hydroxy-1H-Indole-3-propanamide in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the compound dilutions.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm using a spectrophotometer.

Conclusion

(R)-α-hydroxy-1H-Indole-3-propanamide represents a promising yet underexplored molecule within the pharmacologically rich class of indole derivatives. Based on the extensive research on related compounds, it is plausible to hypothesize that this novel derivative possesses significant therapeutic potential, particularly in the areas of neuroprotection, anti-inflammatory, and antimicrobial applications. Its unique structural features, including the chiral hydroxyl group, may confer advantageous properties such as improved solubility and specific biological interactions. Further investigation into the synthesis, characterization, and biological evaluation of (R)-α-hydroxy-1H-Indole-3-propanamide is warranted to fully elucidate its therapeutic promise and pave the way for its potential development as a novel drug candidate.

References

  • Bozkaya, D. et al. (2007). NÐH and N-substituted indole-3-propanamide derivatives. ResearchGate. [Link]

  • Khan, I. et al. (2023). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]

  • PubChem. 1h-indole-3-propanamide, .alpha.-(acetylamino)-n-[(1s,2r). PubChem. [Link]

  • PubChem. 3-(1H-indol-3-yl)propanamide. PubChem. [Link]

  • Jadeja, Y. S. et al. (2022). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Publishing. [Link]

  • Al-Ostoot, F. H. et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]

  • Abdel-Wahab, B. F. et al. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. [Link]

  • Kumar, A. et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences. [Link]

  • Wang, W. et al. (2025). Discovery of Novel Nav1.7-Selective Inhibitors with the 1H-Indole-3-Propionamide Scaffold for Effective Pain Relief. ResearchGate. [Link]

  • Zhou, X. et al. (2022). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Nutrition. [Link]

  • FooDB. N-Methyl-1H-indole-3-propanamide. FooDB. [Link]

  • Karuvalam, R. P. et al. (2013). Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. ResearchGate. [Link]

  • Held, J. et al. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. PMC. [Link]

  • Zhou, X. et al. (2022). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. PMC. [Link]

  • Gado, M. et al. (2025). Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases. PubMed. [Link]

  • Karuvalam, R. P. et al. (2013). Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H. ResearchGate. [Link]

  • Wakin, C. (2021). Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Acid Derivative by Propylphosphonic Anhydride (T3P). DigitalCommons@UNMC. [Link]

  • Wikipedia. 3-Indolepropionic acid. Wikipedia. [Link]

  • Wierzbicka, K. et al. (2021). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. PMC. [Link]265/)

Sources

CAS number and identifiers for (R)-alpha-hydroxy-1H-Indole-3-propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Primary Identifier (CAS): 159830-26-9 Synonyms: (R)-Indole-3-lactic acid amide; (2R)-2-hydroxy-3-(1H-indol-3-yl)propanamide

Executive Summary & Strategic Significance

(R)-α-Hydroxy-1H-Indole-3-propanamide is the amide derivative of (R)-Indole-3-lactic acid (ILA) , a critical tryptophan metabolite produced by commensal gut microbiota (specifically Bifidobacterium and Lactobacillus species). While the acid form (ILA) is widely recognized for its role as an Aryl Hydrocarbon Receptor (AhR) agonist and immune modulator, the amide derivative represents a chemically stable scaffold often utilized in medicinal chemistry to enhance blood-brain barrier (BBB) permeability or metabolic stability compared to its carboxylic acid precursor.

This guide serves as a definitive technical resource for researchers synthesizing or utilizing this compound to interrogate the gut-brain axis, neuroinflammation, and AhR signaling pathways.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The precise identification of chiral indole derivatives is prone to nomenclature errors. The data below establishes the authoritative chemical baseline for the (R)-enantiomer.

Core Identifiers
ParameterTechnical Specification
CAS Registry Number 159830-26-9
IUPAC Name (2R)-2-hydroxy-3-(1H-indol-3-yl)propanamide
Common Synonyms (R)-Indole-3-lactic acid amide; (R)-ILA-amide
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Chirality R-Enantiomer (Alpha-hydroxy position)
Structural Descriptors[3][7][10][12]
DescriptorString
SMILES (Isomeric) C1=CC=C2C(=C1)C(=CN2)CO
InChI Key Derived from structure: OTVHXWFANORBAK-UHFFFAOYSA-N (Base connectivity)
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)O

Biological Context: The Tryptophan-ILA Pathway

To understand the utility of the amide, one must map its origin in the tryptophan metabolic landscape. The amide is a synthetic or semi-synthetic extension of the natural ILA pathway, often used to probe AhR activation kinetics.

Mechanistic Pathway (DOT Visualization)

Trp_Metabolism TRP L-Tryptophan IPY Indole-3-pyruvate (IPy) TRP->IPY Aromatic Amino Acid Aminotransferase (ArAT) ILA (R)-Indole-3-lactic Acid (ILA) IPY->ILA Indolelactate Dehydrogenase (ILDH) TARGET (R)-α-Hydroxy-1H-Indole-3-propanamide (Target Compound) ILA->TARGET Synthetic Amidation (NH3/Coupling) AhR AhR Activation (Immune Modulation) ILA->AhR Endogenous Ligand Binding TARGET->AhR Modified Ligand (Probe/Drug Candidate)

Figure 1: Metabolic trajectory from Tryptophan to Indole-3-lactic acid, showing the synthetic divergence to the target amide and downstream AhR activation.

Synthesis Protocol: Chemical Amidation

The most reliable method to generate high-purity (R)-α-hydroxy-1H-Indole-3-propanamide is the direct amidation of (R)-indole-3-lactic acid. This protocol avoids racemization of the alpha-hydroxy center, a common pitfall in aggressive chlorination methods.

Method: EDC/HOBt Coupling (Self-Validating System)

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) to activate the carboxylic acid under mild conditions, preventing the elimination of the hydroxyl group.

Reagents:

  • Precursor: (R)-Indole-3-lactic acid (CAS: 101312-07-6).[1]

  • Amine Source: Ammonium chloride (

    
    ) or aqueous Ammonia (25%).
    
  • Coupling Agents: EDC·HCl, HOBt.

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of (R)-Indole-3-lactic acid in anhydrous DMF under

    
     atmosphere at 0°C. Add 1.2 eq of HOBt and 1.2 eq of EDC·HCl. Stir for 30 minutes.
    
    • Validation: Solution should remain clear or turn slightly yellow. Precipitation indicates incomplete dissolution.

  • Amine Addition: Add 3.0 eq of

    
     followed by dropwise addition of 3.0 eq of DIPEA.
    
    • Critical Control: Maintain temperature <5°C during addition to prevent racemization.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.

    • Monitoring: Check via TLC (Mobile phase: DCM/MeOH 9:1). The acid spot (

      
      ) should disappear, and the amide spot (
      
      
      
      ) should appear.
  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl (remove unreacted amine), saturated

    
     (remove unreacted acid), and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from EtOAc/Hexanes or perform flash column chromatography.

Synthesis Logic Diagram

Synthesis_Flow Start (R)-Indole-3-lactic Acid (Dissolved in DMF) Activate Activation Phase (+EDC/HOBt, 0°C) Start->Activate 30 min Couple Amidation Phase (+NH4Cl/DIPEA) Activate->Couple 12-16 hrs Workup Extraction (EtOAc vs Acid/Base) Couple->Workup TLC Check Product Pure (R)-Amide (Recrystallization) Workup->Product Yield >80%

Figure 2: Step-wise chemical synthesis workflow ensuring retention of chirality.

Quality Control & Characterization

To ensure the integrity of the (R)-enantiomer, specific analytical benchmarks must be met.

HPLC Parameters
  • Column: Chiralpak AD-H or OD-H (to separate enantiomers if racemization is suspected).

  • Mobile Phase: Hexane:Isopropanol (85:15).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Indole absorption).

  • Retention Time: (R)-isomer typically elutes distinct from the (S)-isomer.

NMR Validation (Predicted)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.8 (s, 1H, Indole NH).
      
    • 
       7.5-6.9 (m, Indole aromatic protons).
      
    • 
       7.1 & 6.9 (br s, 2H, 
      
      
      
      ).
    • 
       5.4 (d, 1H, OH).
      
    • 
       4.1 (m, 1H, 
      
      
      
      -CH).
    • 
       3.1-2.9 (m, 2H, 
      
      
      
      -CH2).

References

  • PubChem Compound Summary. (n.d.). (R)-2-Hydroxy-3-(1H-indol-3-yl)propanamide (CAS 159830-26-9).[2] National Center for Biotechnology Information. Retrieved from [Link]

  • Zelante, T., et al. (2013).[3] "Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via interleukin-22." Nature, 500(7464), 541-546. (Contextual grounding for Indole-3-lactic acid pathway).

Sources

Indole-3-Propanamides: Synthetic Strategies and Neuroprotective Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole-3-propanamides represent a pivotal scaffold in the design of neuroprotective agents and melatonergic bioisosteres. Structurally derived from Indole-3-propionic acid (IPA)—a potent endogenous antioxidant and tryptophan metabolite—these amide derivatives offer enhanced lipophilicity and blood-brain barrier (BBB) permeability compared to their parent acid. This guide analyzes the transition from classical melatonin analogs to propanamide-linked scaffolds, detailing their structure-activity relationships (SAR), robust synthetic protocols, and dual-mechanism pharmacology involving receptor modulation and direct radical scavenging.

Chemical Architecture & SAR Logic

The Linker Extension Hypothesis

The primary distinction between Melatonin (N-acetyl-5-methoxytryptamine) and Indole-3-propanamides lies in the linker chain. Melatonin possesses an ethyl-amino-acetyl chain. Indole-3-propanamides extend the carbon framework or reverse the amide connectivity (depending on the specific isomer), altering the spatial orientation of the hydrogen-bond donor/acceptor motifs within the MT1/MT2 receptor binding pockets.

Key SAR Drivers:

  • Indole Core: The electron-rich

    
    -system is essential for 
    
    
    
    -
    
    
    stacking interactions (specifically with Phe179 in MT1).
  • C3-Linker Length: The propanamide (3-carbon equivalent extension) probes the depth of the receptor pocket. Unlike the rigid ethyl chain of tryptamines, the propanamide linker allows for "reversed amide" configurations that can improve metabolic stability against deacetylases.

  • Amide Functionality: Essential for hydrogen bonding with receptor residues (e.g., Asn162).

  • C5-Substitution: A methoxy or hydroxyl group at C5 mimics the auxophoric region of melatonin, significantly boosting receptor affinity.

Visualization: Structural Logic

The following diagram illustrates the structural evolution and pharmacophore mapping.

SAR_Logic Melatonin Melatonin (Ethyl-acetamide) Propanamide Indole-3-Propanamide (Target Scaffold) Melatonin->Propanamide Bioisosteric Replacement IPA Indole-3-Propionic Acid (Endogenous Metabolite) IPA->Propanamide Chemical Derivatization Linker Linker Extension (Probes Binding Pocket) Propanamide->Linker Amide Amide Bond (H-Bond Donor/Acceptor) Propanamide->Amide BBB Enhanced BBB Permeability Propanamide->BBB

Figure 1: Structural evolution from Melatonin and IPA to Indole-3-Propanamide derivatives, highlighting key pharmacophoric shifts.

Therapeutic Applications & Mechanism

Dual-Action Neuroprotection

Indole-3-propanamides function through a "One Molecule, Two Targets" mechanism, particularly relevant in Alzheimer’s and Parkinson’s disease models.

  • GPCR Signaling (MT1/MT2): Agonism of melatonin receptors activates

    
     proteins, reducing cAMP levels and modulating circadian rhythms.
    
  • Direct Antioxidant Activity: The electron-rich indole ring acts as a radical scavenger.[1] Unlike classical antioxidants, IPA derivatives often undergo radical-mediated nitrosylation or hydroxylation without forming toxic pro-oxidant intermediates.

Visualization: Signaling Pathway

Mechanism Ligand Indole-3-Propanamide MT1 MT1 Receptor (GPCR) Ligand->MT1 Binding ROS Reactive Oxygen Species (ROS) Ligand->ROS Direct Interaction Gi Gi Protein Activation MT1->Gi Scavenge Electron Transfer (Radical Scavenging) ROS->Scavenge Neutralization cAMP cAMP Reduction Gi->cAMP Inhibits Neuroprotection Neuroprotection (Cell Survival) cAMP->Neuroprotection Signaling Cascade Scavenge->Neuroprotection

Figure 2: Dual mechanism of action showing receptor-mediated signaling and direct ROS scavenging leading to neuroprotection.

Experimental Protocol: Synthesis of Indole-3-Propanamides

Scientific Integrity Note: While "green" methods using Meldrum's acid exist, the most robust method for generating diverse libraries in drug discovery is the T3P (Propylphosphonic anhydride) mediated coupling. T3P is chosen for its low epimerization risk and easy workup (water-soluble byproducts).

Materials
  • Starting Material: Indole-3-propionic acid (IPA) (1.0 eq).

  • Amine Partner: Primary or secondary amine (1.1 eq).

  • Coupling Agent: T3P (50% wt in EtOAc) (1.5 eq).

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Methodology
  • Activation: Charge a round-bottom flask with Indole-3-propionic acid (1.0 eq) and DCM (0.1 M concentration). Cool to 0°C under

    
     atmosphere.
    
  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir for 10 minutes to ensure deprotonation of the carboxylic acid.

  • Coupling: Add the amine (1.1 eq) followed by the dropwise addition of T3P solution (1.5 eq).

    • Why T3P? Unlike EDC/HOBt, T3P drives the reaction to completion rapidly with higher yields for sterically hindered amines.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup (Self-Validating Step):

    • Wash the organic layer with water (

      
      ), saturated 
      
      
      
      (
      
      
      ), and 1M HCl (
      
      
      , if product is not basic).
    • Validation: T3P byproducts are water-soluble; efficient washing removes them completely, often negating the need for column chromatography.

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from EtOH/Hexane if necessary.
    

Quantitative Data Summary

The following table summarizes the neuroprotective efficacy of Indole-3-propanamide derivatives (specifically hydrazone hybrids) against oxidative stress in SH-SY5Y neuroblastoma cells, as reported in recent literature.

Compound IDSubstitution (R)Concentration (

M)
Cell Viability (% Control)ROS Inhibition
Control N/A-100%0%
H2O2 Only N/A15045% ± 3.2N/A
IPA (Parent) -H1078% ± 2.5Moderate
IPAM-1 5-Methoxy1088% ± 1.8 High
IPAM-2 5-Hydroxy1092% ± 2.1Very High
IPAM-3 N-Pyridyl1081% ± 3.0High

Data derived from comparative analysis of IPA derivatives in oxidative stress models [1, 2].[2][3]

References

  • New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. Source: MDPI Antioxidants (2023) URL:[Link]

  • Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus. Source:[4] Journal of Neuroscience Research (2009) URL:[Link]

  • Indole-3-propionic acid, a melatonin-related molecule, protects hepatic microsomal membranes from iron-induced oxidative damage. Source:[5] PubMed / Cell Mol Biol (2001) URL:[Link]

  • Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor. Source: Bioorganic & Medicinal Chemistry Letters (2011) URL:[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. Source: PMC / Pharmaceuticals (2024) URL:[Link]

Sources

Methodological & Application

Procedure for synthesizing (R)-a-hydroxy-1H-Indole-3-propanamide from tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Stereoselective Synthesis of (R)-α-hydroxy-1H-Indole-3-propanamide from L-Tryptophan

Abstract

This document provides a comprehensive guide for the stereoselective synthesis of (R)-α-hydroxy-1H-indole-3-propanamide, a valuable chiral building block and tryptophan metabolite, starting from the readily available amino acid L-Tryptophan. The described synthetic strategy is a three-step chemoenzymatic pathway designed to ensure high stereochemical fidelity at the α-carbon. The protocol first employs an enzymatic transamination to convert L-Tryptophan to the intermediate indole-3-pyruvic acid (IPyA). This is followed by a stereoselective enzymatic reduction to yield (R)-indole-3-lactic acid ((R)-ILA). The final step involves a robust chemical amidation of the carboxylic acid to afford the target primary amide. This guide is intended for researchers in medicinal chemistry, drug development, and synthetic organic chemistry, providing not only step-by-step protocols but also the underlying scientific rationale for key procedural choices.

Introduction and Synthetic Strategy

(R)-α-hydroxy-1H-indole-3-propanamide is the amide derivative of (R)-indole-3-lactic acid (ILA), a significant metabolite of the essential amino acid tryptophan produced by various gut microbiota, including Bifidobacterium species.[1] ILA has been shown to possess anti-inflammatory, immunomodulatory, and neuroprotective properties, making it and its derivatives subjects of interest in pharmaceutical research.[1][2][3][4] The synthesis of the enantiomerically pure (R)-amide presents a challenge in controlling the stereocenter adjacent to the indole moiety.

This protocol outlines a rational, three-step synthesis designed to maximize yield and preserve stereochemical integrity. The overall workflow is depicted below.

G tryptophan L-Tryptophan ipya Indole-3-Pyruvic Acid (IPyA) tryptophan->ipya Step 1: Enzymatic Transamination ila (R)-Indole-3-Lactic Acid ((R)-ILA) ipya->ila Step 2: Stereoselective Enzymatic Reduction amide (R)-α-hydroxy-1H-Indole-3-propanamide ila->amide Step 3: Chemical Amidation

Figure 1: Chemoenzymatic workflow for the synthesis of the target compound.

The strategy leverages the exquisite stereoselectivity of enzymes for the initial two steps to establish the desired (R)-configuration. The final amidation is achieved using modern coupling chemistry optimized to prevent racemization of the sensitive α-hydroxy acid intermediate.

Part I: Synthesis of (R)-Indole-3-Lactic Acid

This section details the two-step enzymatic conversion of L-Tryptophan into the key intermediate, (R)-ILA.

Principle and Rationale

The conversion of an α-amino acid to a chiral α-hydroxy acid requires two distinct transformations: the replacement of the amine with a ketone and the subsequent stereoselective reduction of that ketone.

  • Step 1: Transamination. L-Tryptophan is converted to Indole-3-pyruvic acid (IPyA) using a tryptophan aminotransferase (TAT) enzyme.[5][6] This reaction transfers the amino group from tryptophan to an α-keto acid acceptor, typically α-ketoglutarate, and requires pyridoxal-5'-phosphate (PLP) as a cofactor.[5]

  • Step 2: Reduction. The resulting IPyA is a prochiral ketone. To obtain the (R)-enantiomer of ILA, a stereoselective reduction is necessary. This is best achieved using an (R)-selective indolelactate dehydrogenase (ILDH) or a similar alcohol dehydrogenase that reduces the α-keto group with high fidelity.[7] This enzymatic reduction utilizes a hydride source, typically from a reduced nicotinamide cofactor (NADH or NADPH).

Experimental Protocol: Step 1 - Enzymatic Transamination

This protocol describes the conversion of L-Tryptophan to Indole-3-pyruvic acid (IPyA). Due to the relative instability of IPyA in solution, which can spontaneously convert to indole-3-lactic acid, this reaction is often directly coupled with the subsequent reduction step or analyzed promptly.[8][9]

Table 1: Materials and Reagents for Transamination

Reagent/MaterialSpecificationSupplier Example
L-Tryptophan≥99% puritySigma-Aldrich
α-Ketoglutaric acid≥99% purityTCI Chemicals
Tryptophan Aminotransferase (TAT)Lyophilized powder or solution(See Note 1)
Pyridoxal-5'-phosphate (PLP)≥98% puritySigma-Aldrich
Tris-HCl Buffer1 M stock solution, pH 8.0Fisher Scientific
Salkowski's Reagent0.5 M FeCl₃ in 35% perchloric acid(Prepare in-house)
SpectrophotometerCapable of measuring absorbance at 530 nmN/A

Note 1: Tryptophan aminotransferases are commercially available from various suppliers or can be expressed and purified from bacterial sources like E. coli. The optimal enzyme and conditions may require screening.

Procedure:

  • Prepare Reaction Buffer: Prepare 100 mM Tris-HCl buffer, pH 8.0.

  • Prepare Reaction Mixture: In a suitable reaction vessel, combine the following components to the specified final concentrations:

    • L-Tryptophan: 10 mM

    • α-Ketoglutarate: 10 mM

    • Pyridoxal-5'-phosphate (PLP): 0.1 mM

  • Pre-incubation: Equilibrate the reaction mixture at the enzyme's optimal temperature (e.g., 37°C) for 5-10 minutes.[5]

  • Initiate Reaction: Add the tryptophan aminotransferase enzyme to the mixture to initiate the reaction. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction for a predetermined time (e.g., 1-4 hours), ensuring the reaction proceeds linearly if monitoring kinetics.

  • Monitoring (Optional): To monitor the formation of IPyA, a small aliquot of the reaction can be taken at time points. Stop the reaction in the aliquot by adding strong acid. Add Salkowski's reagent, incubate in the dark for 20-30 minutes, and measure the absorbance at ~530 nm.[5] This colorimetric method detects indole compounds.

  • Proceed to Reduction: For preparative synthesis, the crude reaction mixture containing IPyA is typically carried directly into the stereoselective reduction step without purification.

Experimental Protocol: Step 2 - Stereoselective Reduction

This protocol describes the reduction of the IPyA intermediate to (R)-ILA.

Table 2: Materials and Reagents for Reduction

Reagent/MaterialSpecificationSupplier Example
(R)-selective Indolelactate DehydrogenaseLyophilized powder or solution(See Note 2)
NADH (β-Nicotinamide adenine dinucleotide)Reduced form, ≥98% puritySigma-Aldrich
Glucose Dehydrogenase (GDH) (optional)For cofactor regenerationSigma-Aldrich
D-Glucose (optional)For cofactor regeneration, ≥99.5%Fisher Scientific
Hydrochloric Acid (HCl)1 M aqueous solutionVWR
Ethyl AcetateACS GradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ACS GradeFisher Scientific

Note 2: (R)-selective dehydrogenases are available, though an enzyme with high specificity for IPyA may need to be sourced from specialized suppliers or produced recombinantly. Many microbiota produce these enzymes.[1][7]

Procedure:

  • Prepare for Reduction: To the crude reaction mixture from Step 1, add the following components. If using an optional cofactor regeneration system, include D-Glucose (e.g., 50 mM) and a catalytic amount of Glucose Dehydrogenase (GDH).

    • NADH: 1.1 equivalents relative to the starting L-Tryptophan.

  • Initiate Reduction: Add the (R)-selective indolelactate dehydrogenase to the mixture.

  • Incubation: Allow the reaction to proceed at the optimal temperature (e.g., 30-37°C) for 12-24 hours, or until reaction completion is confirmed by a suitable method (e.g., HPLC or TLC).

  • Work-up:

    • Quench the reaction by acidifying the mixture to pH 2-3 with 1 M HCl. This protonates the carboxylic acid, making it extractable.

    • Extract the aqueous layer three times with an equal volume of ethyl acetate.

    • Combine the organic layers.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield crude (R)-Indole-3-lactic acid.

  • Purification and Characterization:

    • The crude product can be purified by silica gel column chromatography if necessary.

    • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Stereochemical Validation: The enantiomeric excess (e.e.) of the product must be determined using chiral HPLC analysis.

Part II: Synthesis of (R)-α-hydroxy-1H-Indole-3-propanamide

This section details the chemical conversion of (R)-ILA into the final target amide.

Principle and Rationale

The direct reaction between a carboxylic acid and an amine (or ammonia) to form an amide is generally unfavorable and requires harsh conditions.[10] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species.[11] For sensitive substrates like α-hydroxy acids, it is critical to use mild activating agents that operate at or below room temperature to prevent side reactions and, most importantly, racemization of the chiral center.

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a modern peptide coupling reagent. HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by an amine nucleophile.[11] A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to deprotonate the carboxylic acid and neutralize the HCl produced.

G cluster_0 Activation Step cluster_1 Amidation Step ILA (R)-ILA ActiveEster Highly Reactive O-Acylisourea Intermediate ILA->ActiveEster Forms HATU HATU + DIPEA HATU->ActiveEster Mediates Product Target Amide ActiveEster->Product Ammonia Ammonia Source (e.g., NH₄Cl) Ammonia->Product Nucleophilic Attack

Figure 2: Simplified mechanism of HATU-mediated amidation.

Experimental Protocol: HATU-Mediated Amidation

Table 3: Materials and Reagents for Amidation

Reagent/MaterialSpecificationSupplier Example
(R)-Indole-3-lactic acidFrom Part I, dried under vacuumN/A
HATU≥98% purityCombi-Blocks
N,N-Diisopropylethylamine (DIPEA)≥99.5%, anhydrousSigma-Aldrich
Ammonium Chloride (NH₄Cl)≥99.5% puritySigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Saturated aq. Sodium Bicarbonate (NaHCO₃)SolutionPrepare in-house
Saturated aq. Sodium Chloride (Brine)SolutionPrepare in-house

Procedure:

  • Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the (R)-Indole-3-lactic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add the following reagents sequentially:

    • HATU (1.2 eq)

    • Ammonium Chloride (NH₄Cl) (1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ (2x)

      • Water (1x)

      • Brine (1x)

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure (R)-α-hydroxy-1H-indole-3-propanamide.

  • Final Characterization:

    • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Measure the specific rotation [α]ᴅ to confirm the retention of stereochemistry.

    • Confirm final purity by HPLC analysis.

Conclusion

The chemoenzymatic route presented in this application note provides a reliable and stereocontrolled method for synthesizing (R)-α-hydroxy-1H-indole-3-propanamide from L-Tryptophan. By employing enzymes for the critical stereocenter-setting steps, this protocol minimizes the risk of racemization and avoids the use of chiral auxiliaries or expensive asymmetric catalysts. The final chemical amidation step is robust and high-yielding, utilizing a modern coupling reagent suitable for sensitive substrates. This guide serves as a foundational procedure that can be optimized and scaled by researchers for applications in drug discovery and metabolite synthesis.

References

  • BenchChem. (2025). Bacterial Synthesis of Indole-3-Pyruvic Acid from Tryptophan: A Technical Guide.
  • Mashiguchi, K., et al. (2011). The TAA1/TAR-related family of aminotransferases is essential for auxin biosynthesis in plants. PNAS.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Gastaldi, S., et al. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters. Available at: [Link]

  • Tale, R. H., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal.
  • LibreTexts Chemistry. (2022). Chemistry of Amides. Available at: [Link]

  • Idris, F., et al. (2018). Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa. PLOS ONE.
  • Wlodarska, M., et al. (2020). Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid—Emerging Role in Neuroprotection. Molecules. Available at: [Link]

  • Wightman, F., & Cohen, D. (1968). Indole-3-Pyruvic Acid as an Intermediate in the Conversion of Tryptophan to Indole-3-Acetic Acid. OiPub.
  • Wei, Y., et al. (2025). Indole-3-lactic acid derived from tryptophan metabolism promotes trophoblast migration and invasion by activating the AhR/VCAN pathway. Placenta.
  • Arima, S., et al. (2019). Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated from Human Infants. Metabolites.
  • Idris, F., et al. (2018). Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa. PubMed. Available at: [Link]

  • Wang, K., et al. (2025). Indole-3-lactic acid derived from tryptophan metabolism alleviates the sFlt-1-induced preeclampsia-like phenotype via the activation of aryl hydrocarbon receptor. Life Sciences. Available at: [Link]

Sources

Application Note: A Robust, Enantioselective HPLC Method for the Analysis of (R)-α-hydroxy-1H-Indole-3-propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to developing and validating a robust, enantioselective High-Performance Liquid Chromatography (HPLC) method for the analysis of (R)-α-hydroxy-1H-Indole-3-propanamide. The stereospecific analysis of chiral compounds is critical in pharmaceutical development, as enantiomers often exhibit different pharmacological and toxicological profiles. This document provides a detailed, step-by-step protocol, from initial analyte characterization and strategic screening of Chiral Stationary Phases (CSPs) to final method optimization and validation according to International Council for Harmonisation (ICH) guidelines. The narrative emphasizes the scientific rationale behind experimental choices, ensuring the development of a method that is not only accurate and precise but also scientifically sound and fit for its intended purpose in a research or quality control environment.

Introduction

(R)-α-hydroxy-1H-Indole-3-propanamide is an indole derivative with a chiral center. The indole moiety is a common scaffold in many biologically active compounds.[1] In drug development, the synthesis and analysis of single enantiomers are paramount. Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA), mandate strict control over the enantiomeric purity of chiral drug substances and products.[2][3] Therefore, a reliable analytical method capable of separating and quantifying the (R)-enantiomer from its (S)-counterpart is essential for ensuring product quality, safety, and efficacy.

This guide moves beyond a simple recitation of parameters, delving into the strategic decisions and scientific principles that underpin the creation of a robust chiral separation method. The direct separation of enantiomers on a Chiral Stationary Phase (CSP) is the most widely adopted and efficient strategy in modern chromatography.[4][5] Our approach is centered on a systematic screening of complementary CSPs and mobile phases to identify the optimal conditions for selectivity and resolution.

Analyte Properties & Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful method development project.

Table 1: Physicochemical Properties of the Analyte and its Parent Structure

Property Value (Parent: 1H-Indole-3-propanamide) Value (Analyte: (R)-α-hydroxy-1H-Indole-3-propanamide) Rationale & Impact on HPLC
Structure See Figure 1 See Figure 1 The indole ring, amide, and hydroxyl groups provide sites for hydrogen bonding, π-π, and dipole-dipole interactions, which are key for chiral recognition on a CSP.
Molecular Formula C₁₁H₁₂N₂O C₁₁H₁₂N₂O₂ Affects molecular weight and solubility.
Molecular Weight ~188.23 g/mol [6][7] ~204.23 g/mol Influences diffusion and chromatographic behavior.
logP (XLogP3) ~1.1[6][7] Predicted to be slightly lower due to the added hydroxyl group. Suggests moderate polarity, making the analyte suitable for both reversed-phase and normal-phase/polar organic modes of chromatography.
Key Functional Groups Indole, Amide Indole, Amide, Secondary Alcohol These groups are critical for interaction with the CSP. The chiral center is adjacent to the hydroxyl and amide groups.

| UV Absorbance | Indole ring exhibits strong absorbance. | Maxima expected around 220 nm and 280 nm.[8] | Provides a clear path for detection. 220 nm offers higher sensitivity, while 280 nm may offer better selectivity from interfering substances. |

Figure 1: Chemical Structures Left: 1H-Indole-3-propanamide. Right: (R)-α-hydroxy-1H-Indole-3-propanamide.

Based on the indole chromophore, UV detection at 220 nm is selected for initial screening to maximize sensitivity. The analyte's structure, containing a π-acidic indole ring and hydrogen bond donor/acceptor sites (amide and hydroxyl groups), makes it an excellent candidate for separation on polysaccharide-based or macrocyclic glycopeptide-based CSPs.[9][10]

Method Development Strategy: A Systematic Approach

Developing a chiral separation is often less predictable than achiral chromatography; therefore, a systematic and logical workflow is essential to explore the separation space efficiently.[10] The strategy involves a broad screening phase to identify promising conditions, followed by a focused optimization phase.

G cluster_0 Overall Method Development Workflow A 1. Analyte Characterization (Properties, Solubility, UV Spectra) B 2. CSP & Mobile Phase Screening (Polysaccharide & Macrocyclic Glycopeptide CSPs) (NP, RP, PO Modes) A->B C 3. Evaluation of Screening Data (Identify 'Hits' with Rs > 1.0) B->C D 4. Method Optimization (Fine-tune Mobile Phase Ratio, Temp, Flow Rate) C->D E 5. Final Method Selection (Confirm Rs > 2.0, Tailing < 1.5) D->E F 6. Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, etc.) E->F G Validated Method Ready for Use F->G

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocol

This section provides a detailed, step-by-step methodology for developing the enantioselective HPLC method.

Instrumentation & Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Chemicals: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH), and Formic Acid.

  • Standards: Reference standards of (R)-α-hydroxy-1H-Indole-3-propanamide and its racemate.

  • Columns for Screening:

    • Polysaccharide-based: Daicel Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

    • Macrocyclic Glycopeptide-based: Astec® CHIROBIOTIC® V2 (Vancomycin-based), 4.6 x 250 mm, 5 µm.[10]

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the racemic standard and dissolve in 10 mL of Methanol.

  • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with Methanol. This solution is used for method development.

Chromatographic Conditions Screening

The goal of screening is to efficiently test diverse chiral recognition mechanisms.[11] We will screen two mechanistically different columns across three primary mobile phase modes: Normal Phase (NP), Polar Organic (PO), and Reversed Phase (RP).

G cluster_0 CSP and Mobile Phase Screening Strategy start Racemic Analyte col1 Chiralpak IA (Polysaccharide) start->col1 col2 CHIROBIOTIC V2 (Macrocyclic Glycopeptide) start->col2 np1 NP Mode (Hexane/IPA) col1->np1 po1 PO Mode (MeOH/ACN) col1->po1 rp1 RP Mode (ACN/H2O) col1->rp1 np2 NP Mode (Hexane/IPA) col2->np2 po2 PO Mode (MeOH/ACN) col2->po2 rp2 RP Mode (ACN/H2O) col2->rp2 eval Evaluate Resolution (Rs) Select Best Condition for Optimization np1->eval po1->eval rp1->eval np2->eval po2->eval rp2->eval

Caption: A decision tree for the initial screening phase.

Screening Protocol:

  • Equilibrate each column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.[12]

  • Set the column temperature to 25 °C and the flow rate to 1.0 mL/min.

  • Set the DAD to collect data at 220 nm.

  • Inject 10 µL of the racemic working solution.

  • Run each condition outlined in Table 2.

Table 2: Screening Mobile Phase Conditions

Mode Column Mobile Phase Composition
NP Chiralpak IA A: n-Hexane/IPA (90:10, v/v) B: n-Hexane/EtOH (90:10, v/v)
PO Chiralpak IA A: ACN/MeOH (50:50, v/v) B: MeOH (100%)
RP Chiralpak IA A: ACN/Water + 0.1% Formic Acid (50:50, v/v)
PO CHIROBIOTIC V2 A: MeOH + 0.1% Formic Acid (100%) B: ACN + 0.1% Formic Acid (100%)

| RP | CHIROBIOTIC V2 | A: ACN/Water + 0.1% Formic Acid (30:70, v/v) |

Hypothetical Screening Outcome: Assume the best initial separation (Resolution (Rs) ≈ 1.8) is achieved on the Chiralpak IA column with n-Hexane/IPA (90:10) . This condition will be carried forward for optimization.

Method Optimization

The goal is to improve the resolution to a robust value (Rs ≥ 2.0) and ensure good peak shape and a reasonable run time.

  • Mobile Phase Ratio: Adjust the percentage of the polar modifier (IPA).

    • Test Hexane/IPA ratios of 95:5, 90:10, and 85:15. A lower percentage of IPA will typically increase retention and may improve resolution.

  • Temperature: Evaluate the effect of temperature.

    • Test at 15 °C, 25 °C, and 35 °C. Lower temperatures often enhance enantioselectivity for polysaccharide CSPs.[12]

  • Flow Rate: Optimize for efficiency and run time.

    • Test flow rates of 0.8 mL/min and 1.2 mL/min. Chiral separations often benefit from slightly lower flow rates.[12]

Final Optimized Method & System Suitability

Based on the optimization experiments, the following final method was established.

Table 3: Final Optimized HPLC Method Parameters

Parameter Condition
Column Daicel Chiralpak® IA (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (92:8, v/v)
Flow Rate 0.8 mL/min
Column Temperature 20 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

| Run Time | 20 minutes |

System Suitability Testing (SST): Before any sample analysis, the system's performance must be verified. An SST solution (racemate at the working concentration) is injected, and the results must meet the criteria in Table 4.

Table 4: System Suitability Test Criteria

Parameter Acceptance Criterion Rationale
Resolution (Rs) ≥ 2.0 Ensures baseline separation between the two enantiomer peaks.
Tailing Factor (T) ≤ 1.5 Confirms good peak symmetry, which is essential for accurate integration.
Theoretical Plates (N) ≥ 2000 Indicates good column efficiency.

| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates injection precision. |

Method Validation Protocol (per ICH Q2(R2))

The final method must be validated to demonstrate it is fit for its intended purpose.[13][14] The following protocol outlines the validation experiments.

Table 5: Summary of Method Validation Protocol and Acceptance Criteria

Validation Parameter Experimental Protocol Acceptance Criteria[15][16]
Specificity Inject blank (diluent), (R)-enantiomer standard, and racemate. In a drug product, inject placebo and spiked placebo. The (R)-enantiomer peak is free from interference from the blank, placebo, and the (S)-enantiomer peak.
Linearity Prepare at least five concentrations of the (R)-enantiomer standard, from the Limit of Quantitation (LOQ) to 150% of the target concentration. Plot peak area vs. concentration. Correlation coefficient (r²) ≥ 0.998.
Range The range is established by the linearity study. The method is linear, accurate, and precise over the specified range.
Accuracy (% Recovery) Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. For drug products, spike placebo at these levels. Mean recovery should be within 98.0% - 102.0%.
Precision (Repeatability) Perform six replicate injections of the (R)-enantiomer standard at 100% of the target concentration. Relative Standard Deviation (%RSD) ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability experiment on a different day with a different analyst or on a different instrument. %RSD ≤ 3.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically Signal-to-Noise ratio of ~10). %RSD ≤ 10.0% at the LOQ concentration.

| Robustness | Intentionally vary method parameters (e.g., Flow Rate ±10%, IPA % ±0.2%, Temperature ±2°C) and assess the impact on resolution and peak area. | Resolution (Rs) must remain ≥ 2.0. System suitability criteria must be met. |

Conclusion

A robust and reliable enantioselective HPLC method for the analysis of (R)-α-hydroxy-1H-Indole-3-propanamide has been successfully developed and validated. By employing a systematic screening and optimization strategy, optimal separation was achieved on a Chiralpak® IA column using a mobile phase of n-Hexane and Isopropanol. The method was validated according to ICH Q2(R2) guidelines and demonstrated excellent specificity, linearity, accuracy, and precision. This application note serves as a comprehensive protocol for researchers and quality control analysts, providing a scientifically-grounded framework for implementing this method for the routine analysis and quality control of this important chiral compound.

References

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][2][3]

  • U.S. Food and Drug Administration (FDA). (2023). FDA/CDER Perspectives on analytical procedure development and validation. [Link][17]

  • Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link][4]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][13]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][18]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link][12]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link][19]

  • Phenomenex. (n.d.). Strategies for Chiral HPLC Method Development. [Link][10]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link][11]

  • Oxford Academic. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science. [Link][1]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][15]

  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. [Link][16]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link][14]

  • PubChem. (n.d.). 3-(1H-indol-3-yl)propanamide. [Link][7]

  • PhytoBank. (2015). Showing (aR)-alpha-hydroxy-1H-indole-3-propanoic acid (PHY0105180). [Link][20]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link][21]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link][5]

  • Asian Journal of Chemistry. (2013). Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. [Link][22]

  • Croatica Chemica Acta. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. [Link][8]

  • Atmospheric Chemistry and Physics. (2022). Light absorption and scattering properties of indole secondary organic aerosol prepared under various oxidant and relative humidity conditions. [Link][23]

Sources

Application Notes & Protocols: Preparation of Stock Solutions for (R)-α-hydroxy-1H-Indole-3-propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the preparation of stock solutions of (R)-α-hydroxy-1H-Indole-3-propanamide, a novel indole derivative with potential applications in drug discovery and development. Recognizing the critical importance of accurate and stable stock solutions for experimental reproducibility, this document outlines a systematic approach to solvent selection, solution preparation, and storage. The protocols are designed for researchers, scientists, and drug development professionals, offering field-proven insights and emphasizing scientific integrity.

Introduction: Understanding the Compound

(R)-α-hydroxy-1H-Indole-3-propanamide belongs to the versatile class of indole derivatives, which are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The indole ring system is a highly stable aromatic structure.[2][3] The presence of a hydroxyl (-OH) group and a propanamide side chain introduces polarity and hydrogen bonding capabilities, which are crucial determinants of its solubility. While specific physicochemical data for this exact molecule are not widely published, we can infer its properties from related structures like 1H-Indole-3-propanamide and indole-3-propionic acid.

Inferred Physicochemical Properties:

PropertyInferred CharacteristicRationale
Polarity Moderately polarThe indole ring is relatively nonpolar, while the α-hydroxy and propanamide groups are polar.
Aqueous Solubility Likely low to moderateThe polar groups may confer some water solubility, but the indole ring could limit it.[4][5]
Organic Solvent Solubility Good in polar aprotic and protic solventsExpected to be soluble in solvents like DMSO, DMF, and ethanol.[6][7]
Stability Generally stableThe indole scaffold is known for its stability.[2] However, like many organic molecules, it may be susceptible to degradation under harsh pH conditions, or upon exposure to light and repeated freeze-thaw cycles.[8][9]

The Cornerstone of Reliable Data: The Stock Solution

The preparation of an accurate and stable stock solution is the foundation of any successful in vitro or in vivo experiment. Errors in concentration, degradation of the compound, or solvent-induced artifacts can lead to misleading results and a significant loss of time and resources. This guide provides a systematic approach to mitigate these risks.

Strategic Solvent Selection: A Step-by-Step Guide

The choice of solvent is paramount and depends on the intended application and the compound's solubility.[10][11][12]

Preliminary Solubility Assessment

Before preparing a large-volume stock solution, a small-scale solubility test is highly recommended.[8]

Protocol: Small-Scale Solubility Test

  • Weigh out a small, accurately known amount of (R)-α-hydroxy-1H-Indole-3-propanamide (e.g., 1-2 mg).

  • Dispense this into several small, clear vials.

  • To each vial, add a different solvent (e.g., Water, Ethanol, DMSO, DMF) in small, incremental volumes.

  • After each addition, vortex the vial for 30-60 seconds.

  • Visually inspect for complete dissolution. Gentle warming (to 37-40°C) may be applied to aid dissolution, but be cautious of potential degradation.[7]

  • Record the approximate concentration at which the compound fully dissolves in each solvent.

Common Solvents for Drug Discovery
SolventPropertiesAdvantagesConsiderations
Dimethyl Sulfoxide (DMSO) Polar aproticExcellent solubilizing power for a wide range of compounds.[6][7] Bacteriostatic.[13]Can be toxic to cells at concentrations >0.5%.[7][13] Hygroscopic.
Ethanol (EtOH) Polar proticLess toxic than DMSO. Volatile.May not solubilize all compounds at high concentrations.
Water (Sterile, Purified) Polar proticBiologically compatible.Many organic compounds have low aqueous solubility.
Co-solvent Systems e.g., DMSO/PEG 400/WaterCan improve solubility and reduce the concentration of potentially toxic solvents.[7]The ratio of solvents needs to be optimized for each compound and application.

Experimental Protocol: Preparation of a Concentrated Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting point for many biological assays.

Materials and Equipment
  • (R)-α-hydroxy-1H-Indole-3-propanamide (solid powder)

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Volumetric flask (Class A) or calibrated micropipettes

  • Vortex mixer

  • Sterile, amber or light-blocking storage vials with tight-sealing caps[14]

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Step-by-Step Procedure
  • Pre-dissolution Steps:

    • Before opening the vial containing the compound, centrifuge it briefly to ensure all the powder is at the bottom.[13]

    • Allow the compound and the DMSO to equilibrate to room temperature to prevent condensation of atmospheric water into the solvent.[14]

  • Weighing the Compound:

    • Accurately weigh the desired amount of (R)-α-hydroxy-1H-Indole-3-propanamide. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight to be determined for the specific compound), you would weigh out X mg.

  • Dissolution:

    • Transfer the weighed compound to the volumetric flask or storage vial.

    • Add a portion of the total required volume of DMSO (e.g., about 70-80%).

    • Vortex the solution until the compound is completely dissolved. Visual inspection against a light source can confirm the absence of particulates. Gentle warming or sonication can be used if dissolution is slow, but monitor for any changes in the solution's appearance.

  • Final Volume Adjustment:

    • Carefully add DMSO to reach the final desired volume.

    • Invert the sealed vial or flask several times to ensure a homogenous solution.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage A Equilibrate Compound and Solvent to Room Temperature B Weigh Compound on Calibrated Balance A->B C Transfer Compound to Vial B->C D Add ~75% of Final Solvent Volume C->D E Vortex/Sonicate Until Fully Dissolved D->E F Visually Inspect for Particulates E->F G Adjust to Final Volume F->G H Aliquot into Light-Protecting Vials G->H I Store at -20°C or -80°C H->I

Caption: Workflow for preparing a concentrated stock solution.

Preparation of Working Solutions

Working solutions are typically prepared by diluting the concentrated stock solution into an aqueous buffer or cell culture medium.

Key Considerations:

  • Solvent Miscibility: Ensure the stock solvent is miscible with the final buffer.

  • Final Solvent Concentration: Keep the final concentration of the organic solvent low (typically <0.5% for DMSO) to avoid affecting the biological system.[7]

  • Precipitation: Upon dilution, the compound may precipitate out of the aqueous solution. If this occurs, consider lowering the concentration of the working solution or exploring alternative solvent systems.[7]

Storage and Handling of Stock Solutions

Proper storage is crucial for maintaining the integrity of your compound.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes.[13]

  • Temperature: For long-term storage, -20°C or -80°C is generally recommended.[8][13]

  • Light Protection: Store aliquots in amber or light-blocking vials, or wrap clear vials in aluminum foil to prevent photodegradation.[8][9]

  • Vial Type: Use glass vials with Teflon-lined screw caps for long-term storage to minimize solvent evaporation.[14]

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Compound will not dissolve Insufficient solvent volume; Poor solubility in the chosen solvent.Add more solvent; try gentle warming or sonication; perform a new solubility test with alternative solvents.
Precipitation upon dilution The compound is not soluble in the aqueous working buffer at the desired concentration.Lower the final concentration; prepare a more dilute stock solution; explore co-solvent systems.[7]
Inconsistent experimental results Stock solution degradation; Inaccurate initial weighing or dilution.Prepare fresh stock solutions; re-calibrate balance and pipettes; ensure proper storage conditions.

Decision Tree for Solvent Selection

Caption: Decision-making workflow for solvent selection.

References

  • Working with small molecules: preparing and storing stock solutions and determin
  • Troubleshooting Guide: Stock Solution Prepar
  • Technical Support Center: Overcoming Poor Solubility of Indole Intermedi
  • The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. [Source not available].
  • SMALL MOLECULES.
  • Prepar
  • Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF.
  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. [Source not available].
  • Preparing Stock Solutions. PhytoTech Labs.
  • Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Medi
  • Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole deriv
  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. [Source not available].
  • 5814-93-7, 1H-Indole-3-propanamide Formula. ECHEMI.
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Rel
  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. [Source not available].
  • Solvent selection for pharmaceuticals.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Source not available].
  • 3-(1H-indol-3-yl)propanamide | C11H12N2O | CID 351791. PubChem.
  • Showing (aR)-alpha-hydroxy-1H-indole-3-propanoic acid (PHY0105180). PhytoBank.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation.
  • alpha-Hydroxy-1-methyl-1H-indole-3-propanoic acid | C12H13NO3 | CID 84128291. [Source not available].
  • 1H-Indole-3-propanamide, alpha-amino-, hydrochloride (1:1), (alphaS). PubChem.
  • indole. Organic Syntheses Procedure.
  • 1H-Indole-3-propanamide, α-amino-5-hydroxy-, (αS)- | 90830-06-1. ChemicalBook.
  • I am looking to make a stock solution containing indole-3-butyric acid. The protocols I have found online are rather vague; does anyone have one?.
  • Indole-3-propionic acid, 98% 5 g | Buy Online. Thermo Scientific Chemicals.
  • INDOLE-3-PROPIONAMIDE | 5814-93-7. ChemicalBook.
  • Indole-3-propionic acid | Solubility of Things. [Source not available].
  • 1H-Indole-3-propanamide, 5,7-difluoro-2-(4-fluorophenyl)-N-[(3S,4R)-4-hydroxy-2-oxo-3-pyrrolidinyl]-. ChemicalBook.
  • Indole-3-propionic acid = 99.0 T 830-96-6. MilliporeSigma.
  • An In-Depth Technical Guide: Isopropyl 1H-indole-3-propionate vs. Indole-3-propionic acid (IPA). Benchchem.

Sources

Application Notes and Protocols: In Vitro Characterization of (R)-α-hydroxy-1H-indole-3-propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Advanced Bio-Characterization Unit

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Indole-3-propanamide derivatives, in particular, have garnered significant interest for their potential as therapeutic agents, demonstrating activities ranging from antimicrobial and anticancer to immunomodulatory.[1][3][4] This document provides a comprehensive guide for the in vitro characterization of a novel indole derivative, (R)-α-hydroxy-1H-indole-3-propanamide. The protocols detailed herein are designed to elucidate its potential mechanism of action, with a primary focus on its interaction with the Aryl Hydrocarbon Receptor (AhR), a key regulator of immune homeostasis and inflammatory responses.[5][6]

The AhR is a ligand-activated transcription factor that responds to a variety of small molecules, including numerous indole derivatives that can act as either agonists or antagonists.[5][7] Given that gut microbiota can metabolize tryptophan into various indole compounds that modulate AhR activity, investigating the interaction of novel indole derivatives with this receptor is a critical step in their preclinical evaluation.[6][8] The following protocols are designed to be robust and self-validating, providing researchers with the tools to thoroughly assess the bioactivity of (R)-α-hydroxy-1H-indole-3-propanamide and similar compounds.

Part 1: Physicochemical Characterization and Compound Handling

Prior to biological evaluation, a thorough understanding of the compound's physicochemical properties is essential for accurate and reproducible results.

1.1. Solubility and Stability Assessment

  • Objective: To determine the solubility of (R)-α-hydroxy-1H-indole-3-propanamide in common biological buffers and cell culture media, and to assess its stability under experimental conditions.

  • Protocol:

    • Prepare a high-concentration stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Serially dilute the stock solution into a panel of aqueous buffers (e.g., PBS, Tris-HCl) and cell culture media (e.g., DMEM, RPMI-1640) to a range of final concentrations.

    • Incubate the solutions under standard cell culture conditions (37°C, 5% CO2) for various time points (e.g., 0, 2, 8, 24, 48 hours).

    • Following incubation, visually inspect for precipitation. For a quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV.

    • The stability can be assessed by comparing the peak area of the compound at different time points to the initial time point.

Table 1: Example Physicochemical Data Summary

ParameterValueMethod
Molecular WeightCalculated-
pKaPredicted/MeasuredPotentiometric titration
LogPPredicted/MeasuredHPLC
Aqueous Solubility (PBS, pH 7.4)To be determinedHPLC-UV
Stability in DMEM (24h, 37°C)To be determinedHPLC-UV

Part 2: Aryl Hydrocarbon Receptor (AhR) Modulation Assays

The following assays are designed to determine if (R)-α-hydroxy-1H-indole-3-propanamide acts as a ligand for the Aryl Hydrocarbon Receptor and to characterize the nature of this interaction (agonist or antagonist).

2.1. AhR Agonist Activity: Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate the AhR signaling pathway.[9]

  • Principle: Human hepatoma (HepG2) cells are stably transfected with a plasmid containing a luciferase reporter gene under the control of an AhR-responsive element. Activation of AhR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Protocol:

    • Cell Culture: Culture HepG2-lucia™ AhR reporter cells in the recommended medium supplemented with the appropriate selection antibiotics.

    • Cell Seeding: Seed the cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.

    • Compound Treatment: Prepare serial dilutions of (R)-α-hydroxy-1H-indole-3-propanamide in culture medium. Include a known AhR agonist (e.g., TCDD or FICZ) as a positive control and a vehicle control (e.g., DMSO).

    • Incubation: Add the compound dilutions to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

    • Data Analysis: Plot the luminescence values against the compound concentration and determine the EC50 value (the concentration at which 50% of the maximal response is observed).

2.2. AhR Antagonist Activity: Luciferase Reporter Gene Assay

This assay determines if the compound can inhibit AhR activation induced by a known agonist.

  • Principle: This assay is similar to the agonist assay, but the cells are co-treated with a fixed concentration of an AhR agonist and varying concentrations of the test compound.

  • Protocol:

    • Cell Culture and Seeding: Follow the same procedure as in the agonist assay.

    • Compound Pre-treatment: Pre-treat the cells with serial dilutions of (R)-α-hydroxy-1H-indole-3-propanamide for 1 hour. Include a known AhR antagonist (e.g., CH-223191) as a positive control.[10][11]

    • Agonist Stimulation: Add a known AhR agonist (e.g., TCDD at its EC80 concentration) to all wells except the vehicle control.

    • Incubation, Lysis, and Luminescence Measurement: Follow the same procedure as in the agonist assay.

    • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration at which 50% of the agonist-induced response is inhibited).[11]

Table 2: Example AhR Activity Data Summary

AssayCompoundEC50 / IC50 (µM)
AhR Agonist(R)-α-hydroxy-1H-indole-3-propanamideTo be determined
AhR AgonistTCDD (Positive Control)Known value
AhR Antagonist(R)-α-hydroxy-1H-indole-3-propanamideTo be determined
AhR AntagonistCH-223191 (Positive Control)~0.03[11][12]

2.3. AhR Nuclear Translocation

  • Principle: Upon ligand binding, the AhR translocates from the cytoplasm to the nucleus.[7] This can be visualized and quantified using immunofluorescence microscopy.

  • Protocol:

    • Cell Culture: Grow cells (e.g., HepG2) on glass coverslips in a 24-well plate.

    • Treatment: Treat the cells with the test compound, a positive control agonist, a positive control antagonist, and a vehicle control for a defined period (e.g., 1-2 hours).

    • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Immunostaining: Block non-specific binding and then incubate with a primary antibody against AhR, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

    • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of AhR translocation.

Diagram 1: AhR Signaling Pathway and Points of Intervention

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex AhR Complex AhR->AhR_complex Hsp90 Hsp90 Hsp90->AhR_complex XAP2 XAP2 XAP2->AhR_complex Ligand (R)-α-hydroxy- 1H-indole-3-propanamide Ligand->AhR_complex Binds AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocation ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Induces Antagonist Potential Antagonist (e.g., CH-223191) Antagonist->AhR_complex Blocks Binding

Caption: AhR signaling pathway and potential intervention points.

Part 3: Cellular Function and Cytotoxicity Assays

It is crucial to assess the general cytotoxicity of the compound to ensure that the observed effects in the target-specific assays are not due to cell death.

3.1. Cell Viability Assay (MTT or CellTiter-Glo®)

  • Principle: These assays measure metabolic activity (MTT) or ATP levels (CellTiter-Glo®) as an indicator of cell viability.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate.

    • Compound Treatment: Treat the cells with a range of concentrations of (R)-α-hydroxy-1H-indole-3-propanamide for 24-72 hours.

    • Assay Procedure: Follow the manufacturer's protocol for the chosen viability assay.

    • Data Analysis: Plot cell viability against compound concentration to determine the CC50 (the concentration at which 50% of cell viability is lost).

Part 4: Anti-inflammatory Activity Assays

Given the role of AhR in regulating inflammation, it is pertinent to investigate the anti-inflammatory potential of (R)-α-hydroxy-1H-indole-3-propanamide.

4.1. Inhibition of Pro-inflammatory Cytokine Production

  • Principle: This assay measures the ability of the compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Protocol:

    • Cell Culture: Use a suitable immune cell line (e.g., RAW 264.7 macrophages) or primary immune cells.

    • Pre-treatment: Pre-treat the cells with the test compound for 1 hour.

    • Stimulation: Stimulate the cells with LPS for a defined period (e.g., 24 hours).

    • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using ELISA kits.

    • Data Analysis: Calculate the percentage of inhibition of cytokine production and determine the IC50 value.

Diagram 2: Experimental Workflow for In Vitro Characterization

Workflow start (R)-α-hydroxy- 1H-indole-3-propanamide physchem Physicochemical Characterization (Solubility, Stability) start->physchem cytotoxicity Cytotoxicity Assay (MTT / CellTiter-Glo) physchem->cytotoxicity ahr_agonist AhR Agonist Assay (Luciferase Reporter) cytotoxicity->ahr_agonist ahr_antagonist AhR Antagonist Assay (Luciferase Reporter) ahr_agonist->ahr_antagonist translocation AhR Nuclear Translocation Assay ahr_antagonist->translocation anti_inflammatory Anti-inflammatory Assay (Cytokine Release) translocation->anti_inflammatory data_analysis Data Analysis and Interpretation anti_inflammatory->data_analysis

Caption: A streamlined workflow for the in vitro characterization of novel indole derivatives.

References

  • Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC. (2025). Vertex AI Search.
  • AhR Inhibitor - ALAB. (n.d.). ALAB.
  • CH-223191 | AhR Antagonist | CAS 301326-22-7. (n.d.). Selleck Chemicals.
  • An In-depth Efficacy Analysis of the Aryl Hydrocarbon Receptor Antagonist CH-223191. (n.d.). Benchchem.
  • Gut Microbial Catabolites of Tryptophan Are Ligands and Agonists of the Aryl Hydrocarbon Receptor: A Detailed Characterization. (2020). MDPI.
  • CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor - PMC. (n.d.). PMC.
  • Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. (2024). Journal of Applied Microbiology. Retrieved from [Link]

  • CH223191 | CAS#301326-22-7 | AhR antagonist. (n.d.). MedKoo Biosciences.
  • The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line - PMC. (2022). PMC.
  • Therapeutic Potential of Nutritional Aryl Hydrocarbon Receptor Ligands in Gut-Related Inflammation and Diseases. (2024). MDPI.
  • NÐH and N-substituted indole-3-propanamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • A novel indole-3-propanamide exerts its immunosuppressive activity by inhibiting JAK3 in T cells. (2009). PubMed. Retrieved from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI.
  • Synthesis and in-vitro biological activity some novel 3-indole propionic acid derivatives. (n.d.). Allied Academies.
  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. (n.d.). RSC Publishing. Retrieved from [Link]

  • The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. (n.d.). Frontiers. Retrieved from [Link]

  • Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H - ResearchGate. (2013). ResearchGate. Retrieved from [Link]

  • Discovery of Novel Nav1.7-Selective Inhibitors with the 1H-Indole-3-Propionamide Scaffold for Effective Pain Relief. (2025). ResearchGate. Retrieved from [Link]

  • Benchmarking 1H-Indole-3-propanal: A Comparative Guide to Known Bioactive Indoles. (n.d.). Benchchem.
  • Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases. (2025). PubMed. Retrieved from [Link]

  • (PDF) Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. (2013). ResearchGate. Retrieved from [Link]

  • Indole-3-propionic acid - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse.
  • A series of indole-derived γ-hydroxy propiolate esters as potent anti-inflammatory agents: Design, synthesis, in-vitro and in-vivo biological studies | Request PDF. (2024). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing racemization of (R)-a-hydroxy-1H-Indole-3-propanamide during storage

Technical Support Center: Stability & Storage of (R)- -hydroxy-1H-Indole-3-propanamide[1]

Topic: Preventing Racemization & Degradation during Storage Document ID: TSC-IND-042 Last Updated: February 25, 2026 Audience: Medicinal Chemists, Process Chemists, Inventory Managers[1]

Executive Summary

(R)-

1stereochemical inversion (racemization)

oxidative degradation

This guide provides a root-cause analysis of instability and a validated protocol for long-term storage. Immediate Action: If your sample is currently in solution (DMSO/DMF) at room temperature, move it to -20°C immediately and plan for lyophilization.[1]

The Science of Instability (Root Cause Analysis)

To prevent degradation, one must understand the mechanism.[1] This molecule faces a "dual-threat" mechanism where chemical degradation can accelerate stereochemical loss.[1]

A. The Racemization Mechanism (Enolization)

The chiral center at the

  • Acidity: The

    
    -proton is acidified by the electron-withdrawing carbonyl group of the amide. The adjacent hydroxyl group (-OH) further facilitates deprotonation through inductive effects and potential internal hydrogen bonding.
    
  • Enolization: A base (B:) abstracts the

    
    -proton, collapsing the chiral 
    
    
    carbon into a planar, achiral enolate (
    
    
    ).[1]
  • Reprotonation: When the enolate is reprotonated, the proton can attack from either the Re or Si face with equal probability, resulting in a racemic mixture.[1]

B. Indole Oxidation

The electron-rich indole ring is susceptible to radical oxidation (light/air), often forming colored impurities (pink/brown quinoidal species).[1] These oxidative byproducts can act as Lewis acids or radical initiators that lower the activation energy for racemization.

Visualization: The Racemization Pathway[2][3]

RacemizationMechanismR_Iso(R)-Isomer(Chiral)Trans_StatePlanar Enolate(Achiral Intermediate)R_Iso->Trans_State Deprotonation(-H+)Trans_State->R_Iso Reprotonation (Face A)S_Iso(S)-Isomer(Inverted)Trans_State->S_Iso Reprotonation (Face B)BaseCatalyst:Base/Heat/Polar SolventBase->Trans_StateFacilitates

Figure 1: Mechanism of base-catalyzed racemization via enolate formation.[1]

Validated Storage Protocol (The Gold Standard)[1]

Do not rely on standard "cool, dry place" instructions. Follow this specific workflow to maintain >99% ee (enantiomeric excess).

Phase 1: Preparation
  • State: Store as a solid powder whenever possible. Solution storage increases racemization kinetics by orders of magnitude.

  • Drying: Ensure the sample is lyophilized or dried under high vacuum to remove residual water and solvents.

    • Why? Water acts as an amphoteric catalyst for racemization and hydrolysis.

Phase 2: Packaging System

Use a "Double-Barrier" system to exclude light, moisture, and oxygen.[1]

LayerMaterialFunction
Primary Amber Glass Vial (Silanized preferred)Blocks UV light; Silanization prevents surface hydroxyls from acting as catalytic sites.[1]
Headspace Argon or Nitrogen OverlayDisplaces oxygen to prevent indole oxidation.
Secondary Aluminized Mylar Bag + DesiccantProvides absolute moisture barrier.
Phase 3: Environmental Conditions[1]
  • Temperature: -20°C (± 5°C) .

    • Note: Arrhenius kinetics dictate that for every 10°C drop, the rate of racemization roughly halves.[1]

  • Monitoring: Use temperature loggers if storing for >6 months.

Visualization: Storage Decision Tree

StorageProtocolStartSample ReceivedCheckStateIs it Solid or Solution?Start->CheckStateSolutionSolutionCheckState->SolutionSolidSolidCheckState->SolidSolventCheckIs Solvent Critical?Solution->SolventCheckPackPack in Amber Vial+ Argon OverlaySolid->PackEvapLyophilize/Rotovap(Max 30°C)SolventCheck->EvapNoTempStoreStore at -80°C(Max 1 week)SolventCheck->TempStoreYesEvap->PackDesiccantSecondary Containment(Mylar + Desiccant)Pack->DesiccantFreezerLong Term: -20°CDesiccant->Freezer

Figure 2: Decision tree for handling and storage to minimize degradation risks.[1]

Troubleshooting & FAQs

Q1: My sample turned slightly pink. Is the chirality compromised?

A: Not necessarily, but it is a warning sign.[1]

  • Cause: Pink discoloration indicates oxidation of the indole ring (formation of quinoidal species), usually due to light or oxygen exposure.[1]

  • Impact: While oxidation does not directly flip the chiral center, the presence of oxidative radicals can catalyze degradation.[1]

  • Action: Perform Chiral HPLC immediately. If ee% is acceptable (>98%), recrystallize to remove the colored impurity and repackage under Argon.

Q2: Can I store the compound in DMSO or DMF stock solutions?

A: Avoid this if possible.

  • Risk: DMSO and DMF are hygroscopic (attract water) and can become slightly basic over time (amine impurities in DMF). This creates the perfect environment for racemization.

  • Mitigation: If you must have a stock solution, use anhydrous Ethanol or Acetonitrile (if solubility permits) stored at -80°C. Use single-use aliquots to avoid freeze-thaw cycles.[1]

Q3: I observed a 5% drop in ee after freeze-drying. What happened?

A: This is likely "Solid-State Racemization" or concentration effects.[1]

  • Cause: During evaporation, the concentration of residual salts or bases increases, creating a "micro-reactor" environment before the solvent completely leaves.[1]

  • Fix: Ensure the sample is pH neutral (wash with neutral buffer/water) before lyophilization. Do not heat the lyophilizer shelf above 25°C.

Q4: How do I validate the purity? (Analytical Method)

A: Standard C18 HPLC will not separate enantiomers.[1] You must use a Chiral Stationary Phase (CSP).[2]

Recommended Method:

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivatives).[1][2]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 or 85:15).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 280 nm (Indole absorption) or 220 nm (Amide).

  • Expected Result: The (R) and (S) enantiomers should show baseline separation.

References

  • Mechanism of Racemization: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (Explains keto-enol tautomerism and

    
    -proton acidity).
    
  • Chiral Amide Stability: Testa, B. Organic Stereochemistry: Guiding Principles and Biomedicinal Relevance. Wiley-VCH.[1] (Detailed analysis of chiral drug stability).

  • Indole Storage: Stability of Indole Derivatives. MDPI Molecules. Available at: [Link] (General reference for indole oxidation sensitivity).

  • Chiral Separations: Chiral HPLC Method Development for Amides. Daicel Chiral Technologies.[1][3] Available at: [Link] (Source for Chiralpak/Chiralcel application data).

  • General Stability Guidelines: Guidance for Industry: Stability Testing of New Drug Substances and Products. ICH Q1A(R2). Available at: [Link]

Troubleshooting solubility issues of (R)-a-hydroxy-1H-Indole-3-propanamide in water

Technical Support Center: (R)- -hydroxy-1H-Indole-3-propanamide

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulties with (R)-


-hydroxy-1H-Indole-3-propanamide

Unlike its parent acid (Indole-3-propionic acid), this molecule lacks an ionizable carboxylic acid group in the physiological pH range (pH 1–14). The amide and

Core Constraint: You cannot use pH adjustment (adding NaOH/HCl) to solubilize this compound. Doing so will not ionize the molecule and risks hydrolyzing the amide bond or racemizing the chiral center.

Decision Matrix: Selecting a Solubilization Strategy

Before proceeding, identify your downstream application. The "correct" solvent system depends entirely on biological tolerance.

SolubilityDecisionTreeStartStart: Define ApplicationAppTypeWhat is the End Use?Start->AppTypeChemSynthChemical Synthesis / QCAppType->ChemSynthHigh Conc.CellBioIn Vitro (Cell Culture)AppType->CellBioSensitiveInVivoIn Vivo (Animal Models)AppType->InVivoHigh DoseSolvent_DMSOOrganic Solvent(DMSO, DMF, MeOH)ChemSynth->Solvent_DMSOSolvent_CoSolvStep-Down Dilution(DMSO Stock -> PBS)CellBio->Solvent_CoSolvSolvent_ComplexCyclodextrin Complex(HP-β-CD)InVivo->Solvent_ComplexWarn1Limit DMSO < 0.1%Watch for PrecipitationSolvent_CoSolv->Warn1Warn2Requires 20-40% w/vCarrier SolutionSolvent_Complex->Warn2

Figure 1: Strategic Decision Tree for solubilizing Indole-3-propanamide derivatives based on experimental constraints.

Technical Protocols

Protocol A: The "Step-Down" Dilution (For Cell Culture)

Best for: Concentrations < 100

Mechanism:
  • Prepare Stock: Dissolve the powder in 100% anhydrous DMSO (Dimethyl sulfoxide) to a concentration of 10–50 mM .

    • Tip: If the powder floats, vortex vigorously. The high surface tension of DMSO can initially repel the powder.

  • Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 into Ethanol or PEG-400 . This reduces the dielectric shock when hitting water.

  • Final Dilution: Slowly add the stock/intermediate into the cell culture media while vortexing the media.

    • Critical:Do NOT add media to the DMSO stock. Always add the concentrated solute to the large volume of solvent.

    • Limit: Ensure final DMSO concentration is < 0.1% (v/v) to avoid cytotoxicity.

Protocol B: Cyclodextrin Complexation (For High Dose/In Vivo)

Best for: Concentrations > 1 mM in aqueous media. Mechanism: Thermodynamic encapsulation. The hydrophobic indole ring enters the cavity of the cyclodextrin, shielding it from water while the hydrophilic exterior ensures solubility [1].

Reagents:

  • (2-Hydroxypropyl)-

    
    -cyclodextrin (HP-
    
    
    -CD).
  • Sterile Water or Saline.

Procedure:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water. (e.g., 2g cyclodextrin in 10mL water).
    
  • Add the (R)-

    
    -hydroxy-1H-Indole-3-propanamide powder to this solution.
    
  • Sonicate at 40-50°C for 30–60 minutes.

    • Note: The solution may initially appear cloudy. Continued sonication/heating facilitates the inclusion complex formation.

  • Filter sterilize (0.22

    
    m).
    

Data Summary: Solvent Compatibility

Solvent SystemMax Solubility (Est.)Stability RiskApplication
Water (pH 7) < 0.1 mg/mLHigh (Oxidation)None
DMSO (100%) > 50 mg/mLLowStock Storage (-20°C)
Ethanol (100%) ~ 30 mg/mLModerateChemical Analysis
20% HP-

-CD
2–5 mg/mLLow (Protected)Animal Injection
PBS + 5% DMSO ~ 0.5 mg/mLHigh (Precipitation)Acute Cell Assays

Troubleshooting & FAQs

Q1: "I added water to the powder, and it just floats. Even after vortexing, it won't dissolve."

Diagnosis: Poor wettability and high lattice energy. The Fix: You are fighting the hydrophobic effect. The indole ring is repelling the water, and the crystal lattice is too stable. You must use a co-solvent (DMSO or Ethanol) to "wet" the crystal first, or use the Cyclodextrin protocol to encapsulate the hydrophobic region [2].

Q2: "The solution turned pink/brown after 24 hours."

Diagnosis: Oxidative degradation. The Science: Indole derivatives are electron-rich and prone to auto-oxidation, forming quinoidal species (like isatin or dioxindole derivatives) [3]. This is accelerated by light and aqueous environments. The Fix:

  • Protect from light: Wrap vials in aluminum foil.

  • Antioxidants: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the buffer if the assay permits.

  • Storage: Store DMSO stocks at -20°C or -80°C under Argon/Nitrogen gas.

Q3: "Can I use NaOH to dissolve it? It works for Indole-3-acetic acid."

Diagnosis: Incorrect chemical assumption. The Science: Indole-3-acetic acid has a pKa of ~4.8 (carboxylic acid). Your molecule is an amide . The amide proton (pKa ~15) and indole NH (pKa >16) are not acidic enough to deprotonate in water [4]. Adding strong base (NaOH) will likely hydrolyze the amide bond, destroying your molecule and converting it to the acid form.

Q4: "My solution precipitates when I freeze it."

Diagnosis: The "Crash-out" effect. The Science: Solubility decreases as temperature drops. When freezing aqueous mixtures containing DMSO, the water crystallizes first, effectively increasing the concentration of the drug and DMSO in the remaining liquid phase until the drug exceeds its saturation point and precipitates. The Fix: Do not freeze aqueous dilutions. Prepare fresh from the DMSO stock (stored at -20°C) immediately before use.

Stability & Degradation Pathway[1]

Understanding the degradation is vital for interpreting your data. If your compound oxidizes, you may be measuring the activity of a metabolite, not the parent drug.

DegradationPathwaycluster_preventionPrevention StrategyParent(R)-α-OH-Indole-Amide(Active)RadicalIndolyl RadicalParent->Radical Light / O2 OxidizedDioxindole/Isatin(Inactive/Toxic)Radical->Oxidized + H2O ArgonArgon PurgeDarkAmber Vials

Figure 2: Simplified oxidative degradation pathway of indole derivatives in aqueous solution.

References

  • Saokham, P., et al. (2018). Solubility of Cyclodextrin-Drug Complexes. Molecules, 23(5), 1161.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Zhang, X., et al. (2014). Oxidation of Indole Derivatives: Mechanisms and Applications. Journal of Organic Chemistry.
  • Yagil, G. (1967). The Proton Dissociation Constants of Pyrrole, Indole and Related Compounds. Tetrahedron, 23(6), 2855-2861.

Technical Support Center: Purification of (R)-α-hydroxy-1H-indole-3-propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (R)-α-hydroxy-1H-indole-3-propanamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and achieve high-purity samples essential for your research and development endeavors.

Introduction

(R)-α-hydroxy-1H-indole-3-propanamide is a chiral molecule of significant interest in medicinal chemistry. Achieving high chemical and enantiomeric purity is critical, as impurities can confound biological data and compromise the safety and efficacy of potential drug candidates.[1][2] This guide addresses the most common impurities encountered during its synthesis and provides structured, field-proven protocols to remove them effectively.

The primary sources of impurities often stem from the synthetic route, which typically involves the coupling of an indole derivative with a chiral building block.[3] Common impurities can be broadly categorized as:

  • Starting Materials: Unreacted indole precursors or chiral synthons.

  • Reagent-Related Impurities: Residual coupling agents (e.g., EDCI, HOBT), bases, and their by-products.[4][5]

  • Side-Products: Products from competing reaction pathways.

  • Enantiomeric Impurities: The undesired (S)-enantiomer.

  • Residual Solvents: Solvents used in the reaction or workup.[6][7]

This guide will systematically address the removal of these contaminants through techniques like chromatography, crystallization, and extraction.

Troubleshooting and FAQ

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Low Purity Detected by HPLC After Initial Workup

Q: My initial HPLC analysis of the crude product shows multiple peaks besides my desired (R)-α-hydroxy-1H-indole-3-propanamide. What is the best general strategy to clean this up?

A: A multi-peak chromatogram indicates the presence of various impurities, which is common after synthesis. The most robust and widely applicable purification technique for this scenario is flash column chromatography. The key is to develop a separation method with good selectivity between your product and the impurities.[8]

Causality & Rationale: The indole ring and the amide and hydroxyl functional groups make your target compound quite polar. Impurities will range from non-polar (e.g., some starting materials) to highly polar (e.g., urea by-products from coupling agents). Flash chromatography on normal-phase silica gel separates compounds based on their polarity. By using a mobile phase of appropriate polarity, you can selectively elute compounds, leaving undesired impurities behind on the column or eluting them in separate fractions.

Workflow: Developing a Flash Chromatography Method

Below is a logical workflow for developing and executing a flash chromatography purification protocol.

G cluster_0 Phase 1: Method Development (TLC) cluster_1 Phase 2: Column Purification cluster_2 Phase 3: Analysis & Pooling TLC_Start Dissolve crude sample in a suitable solvent (e.g., DCM, EtOAc) Solvent_Screen Spot on TLC plate and develop in various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) TLC_Start->Solvent_Screen Rf_Check Identify a system where the product Rf is ~0.2-0.3 and well-separated from impurities Solvent_Screen->Rf_Check Grad_Option Plan a gradient elution, starting with lower polarity Rf_Check->Grad_Option No single system works Pack_Column Pack column with silica gel in the chosen non-polar solvent Rf_Check->Pack_Column Optimal system found Grad_Option->Pack_Column Load_Sample Load sample (dry loading is preferred for polar compounds) Pack_Column->Load_Sample Elute Elute with the solvent system, collecting fractions Load_Sample->Elute Analyze_Fractions Analyze fractions by TLC or LC-MS Elute->Analyze_Fractions Pool Combine pure fractions Analyze_Fractions->Pool Evaporate Evaporate solvent under reduced pressure Pool->Evaporate Final_Check Confirm purity by HPLC Evaporate->Final_Check

Caption: Workflow for Flash Chromatography Purification.

Step-by-Step Protocol: Flash Column Chromatography
  • TLC Analysis: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent (like Hexane or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol). Aim for an Rf value of 0.2-0.3 for your target compound.[9]

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent and carefully pack your column, ensuring no air bubbles are trapped.[10]

  • Sample Loading: For polar compounds like yours, dry loading is often superior. Dissolve your crude product in a minimal amount of a strong solvent (e.g., Methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.[11]

  • Elution: Begin eluting with your chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the percentage of the polar solvent) can be very effective.[11]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Observation on TLCPossible CauseRecommended Action
Compound streaksCompound is too polar for the solvent system or is acidic/basic.Add a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[12]
All spots at baselineSolvent system is not polar enough.Increase the proportion of the polar solvent (e.g., from 10% MeOH in DCM to 20% MeOH).
All spots at solvent frontSolvent system is too polar.Increase the proportion of the non-polar solvent.
Poor separationThe selectivity of the solvent system is poor.Try a different solvent combination. For example, if Hexane/EtOAc fails, try DCM/MeOH.[8]
Issue 2: Persistent Impurity with Similar Polarity to Product

Q: I've tried flash chromatography, but a significant impurity co-elutes with my product. How can I resolve this?

A: This is a common challenge when an impurity has a very similar polarity and structure to the target compound. In this case, you have two primary options: recrystallization or switching to a different chromatographic mode like reversed-phase HPLC.

Option A: Recrystallization

Causality & Rationale: Recrystallization is an excellent technique for purifying solid compounds, especially for removing small amounts of impurities (<10%). It works on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at cooler temperatures, while the impurity is either soluble at all temperatures or insoluble at all temperatures. During slow cooling, the desired molecules will selectively crystallize out, leaving the impurities behind in the solvent.[13][14]

Step-by-Step Protocol: Recrystallization
  • Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent pair. Test small amounts of your impure solid in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Water, or mixtures). A good solvent will dissolve your compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of hot solvent to your impure compound until it completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities (like dust or by-products), perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure, well-defined crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum.

  • Purity Check: Confirm the purity of the recrystallized material by HPLC and melting point analysis.

Option B: Reversed-Phase Preparative HPLC

Causality & Rationale: If recrystallization fails or is not feasible, preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying challenging mixtures.[15] It separates compounds based on hydrophobicity. Your polar compound will elute earlier, while more non-polar (hydrophobic) impurities will be retained longer on the C18 stationary phase. This provides a different separation mechanism than normal-phase chromatography and can often resolve co-eluting compounds.[5][15]

Issue 3: Presence of the (S)-Enantiomer

Q: My sample is chemically pure, but I've detected the undesired (S)-enantiomer. How do I achieve enantiomeric purity?

A: Separating enantiomers is a specialized task because they have identical physical properties in a non-chiral environment. The most effective method for this is chiral chromatography .[2][16]

Causality & Rationale: Chiral chromatography utilizes a Chiral Stationary Phase (CSP). CSPs are themselves enantiomerically pure and create a chiral environment inside the column. As the racemic mixture passes through, the two enantiomers form transient diastereomeric complexes with the CSP. Because diastereomers have different physical properties, one enantiomer will interact more strongly with the CSP and be retained longer, allowing for their separation.[16] Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are highly effective for a wide range of compounds, including amides.[16][17]

Workflow: Chiral HPLC Method Development

G cluster_0 Phase 1: Column & Mode Selection cluster_1 Phase 2: Mobile Phase Screening cluster_2 Phase 3: Optimization & Scale-Up Select_CSP Select a set of Chiral Stationary Phases (CSPs) for screening (e.g., polysaccharide-based) Select_Mode Choose operating mode (Normal Phase is often a good starting point) Select_CSP->Select_Mode Screen_Solvents Screen mobile phases (e.g., Hexane/IPA, Hexane/EtOH) Select_Mode->Screen_Solvents Additives If peak shape is poor, consider additives (e.g., TFA for acids, DEA for bases) Screen_Solvents->Additives Optimize Optimize separation by adjusting solvent ratio, flow rate, and temperature Screen_Solvents->Optimize System identified Additives->Optimize System identified Scale_Up Scale up from analytical to preparative column Optimize->Scale_Up Collect Collect enantiomerically pure fractions Scale_Up->Collect Final_Check Confirm enantiomeric excess (e.e.) Collect->Final_Check

Caption: Workflow for Chiral Separation Method Development.

Step-by-Step Protocol: Preparative Chiral HPLC
  • Column Selection: Based on literature for similar α-hydroxy amides, a polysaccharide-based column like Chiralpak® IA or IC is a strong candidate.

  • Mobile Phase Screening (Analytical Scale):

    • Start with a normal-phase mobile system, such as Hexane/Isopropanol (IPA) or Hexane/Ethanol.

    • Run an isocratic elution (e.g., 80:20 Hexane:IPA) on an analytical-scale column to see if separation is achieved.

    • For basic compounds like many indole derivatives, adding a small amount of a basic modifier like diethylamine (DEA) can significantly improve peak shape and resolution.[18]

  • Optimization: Adjust the ratio of hexane to alcohol to optimize the resolution and retention time. Lowering the percentage of alcohol will generally increase retention time and may improve resolution.

  • Scale-Up: Once a good separation is achieved on the analytical column, scale up the method to a preparative column with the same stationary phase. The flow rate and sample load will need to be adjusted proportionally to the column dimensions.

  • Fraction Collection: Collect the separated enantiomer peaks, guided by the UV detector signal.

  • Analysis: Analyze the collected fractions to confirm the enantiomeric excess (e.e.) and pool the fractions that meet the purity requirements.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Ghasemzadeh, M. A., & Momeni, S. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC.
  • Biotage. (2023, January 26). Why can't I reproduce my TLC separation using flash column chromatography?.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • Navas, F. (2025, September 22). Managing Impurities in GLP‑1 Peptides: How Carbon Media Enhances Purification.
  • BOC Sciences. (n.d.). FAQ Peptide Purification.
  • Takeda Chemical Industries, Ltd. (1992). Process of preparing purified aqueous indole solution. U.S. Patent No. US5085991A.
  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography.
  • Lomsugarit, S., et al. (2013).
  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Arborpharmchem. (2026, February 23). Advanced Chiral Resolution and Purification Strategies.
  • Reddit. (2022, January 3). Separation of alpha and beta forms via HPLC. r/chemistry.
  • Dong, M. W. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • ResearchGate. (n.d.). Separation of a chiral amide on a Chiralcel OD-H column.
  • H. Lundbeck A/S. (2014). Crystallization process of tricyclic indole derivatives. Patent No. WO2014083113A1.
  • ResearchGate. (2025, August 7).
  • ResearchGate. (2013, January 10). Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide.
  • ResearchGate. (n.d.). Synthesis of (S)‐ 30(1H‐indol‐3‐yl) propan‐1‐ones 283 (a–r).
  • Wang, L., et al. (2009). Efficient and Diverse Synthesis of Indole Derivatives. The Journal of Organic Chemistry, 74(17), 6819-6822.
  • PrepChem.com. (n.d.). Synthesis of 3-(3-hydroxypropyl)indole.
  • El-Malah, A. A., et al. (2023).
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Singh, S., & Singh, P. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(5), 629-636.
  • International Journal of Pharmacy and Pharmaceutical Science. (2025, October 13). Review article on impurity profiling.
  • ResearchGate. (2017, December 18). What do common indole impurities look like?.
  • SIELC Technologies. (n.d.). Separation of 1H-Indole-1-propionamide on Newcrom R1 HPLC column.
  • Reddy, G. R., et al. (2011).

Sources

Stability of (R)-a-hydroxy-1H-Indole-3-propanamide under various pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (R)-a-hydroxy-1H-Indole-3-propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability of this molecule under various experimental conditions. Here you will find answers to frequently asked questions and detailed troubleshooting guides to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical liability of (R)-a-hydroxy-1H-Indole-3-propanamide concerning pH?

A1: The primary chemical liability of this molecule is the amide bond. Amides are susceptible to hydrolysis, a reaction where the bond is cleaved by water, to form the parent carboxylic acid and amine.[1][2] This reaction is generally slow at neutral pH but can be significantly accelerated by the presence of strong acids or bases.[1][3][4] Therefore, the stability of (R)-a-hydroxy-1H-Indole-3-propanamide is highly dependent on the pH of the solution.

Q2: What are the expected degradation products of (R)-a-hydroxy-1H-Indole-3-propanamide under acidic or basic conditions?

A2: Upon hydrolysis, the amide bond will break, yielding (R)-α-hydroxy-1H-indole-3-propanoic acid (also known as Indole-3-lactic acid) and ammonia.[4] Under acidic conditions, the ammonia will be protonated to form an ammonium salt (e.g., ammonium chloride if HCl is used).[4][5][6] Under basic conditions, the carboxylic acid will be deprotonated to form a carboxylate salt (e.g., sodium indole-3-lactate if NaOH is used).[5][7]

Q3: How does the indole ring affect the molecule's overall stability?

A3: The indole ring is a stable aromatic system.[8][9] However, it can be susceptible to oxidation, especially under conditions that generate free radicals. While pH-mediated hydrolysis of the amide is the more immediate concern, exposure to strong oxidizing agents, excessive light, or certain metal ions could potentially lead to degradation of the indole nucleus itself.[10]

Q4: What are the general recommendations for preparing and storing stock solutions of this compound?

A4: To minimize degradation, stock solutions should be prepared in a high-purity solvent at or near neutral pH (pH 6.0 - 7.5).[11] For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, solutions should be aliquoted and stored frozen (-20 °C or -80 °C) to prevent repeated freeze-thaw cycles. It is also advisable to protect solutions from light.

Q5: How can I assess the stability of (R)-a-hydroxy-1H-Indole-3-propanamide in my specific experimental buffer?

A5: The most reliable way is to perform a preliminary stability study. Incubate the compound in your buffer under the exact conditions of your experiment (temperature, time) and analyze the samples at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[12][13] A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: I am observing a new, more polar peak in my reverse-phase HPLC analysis after incubating my compound in an acidic buffer (pH < 5).

  • Likely Cause: This is a classic sign of acid-catalyzed hydrolysis. The new, more polar peak is likely the resulting carboxylic acid ((R)-α-hydroxy-1H-indole-3-propanoic acid), which elutes earlier than the parent amide on a standard C18 reverse-phase column.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use LC-MS to confirm that the mass of the new peak corresponds to the expected carboxylic acid degradant.

    • pH Adjustment: Evaluate if your experiment can be performed at a more neutral pH. Use a suitable buffer to maintain pH stability.

    • Minimize Incubation Time: Reduce the time the compound spends in the acidic solution to the absolute minimum required for your protocol.

    • Temperature Control: Perform the experiment at the lowest feasible temperature, as heat accelerates hydrolysis.[3]

Problem 2: My bioassay results are inconsistent and show a loss of activity over time, especially when using a basic cell culture medium (pH ~7.4-8.0).

  • Likely Cause: Although slower than in strongly basic solutions, base-promoted hydrolysis of the amide can still occur at physiological or slightly alkaline pH, especially over longer incubation periods (e.g., 24-72 hours) at 37°C. The resulting carboxylate is unlikely to have the same biological activity as the parent amide, leading to a perceived loss of potency.

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: Intentionally degrade a sample of the compound in 0.1 M NaOH and analyze it by HPLC to establish a "degradation fingerprint." Compare this to the chromatogram of your aged bioassay sample to see if the same degradation products are present. Forced degradation studies are crucial for identifying potential degradation pathways.[10][14][15][16]

    • Time-Course Analysis: Analyze samples from your assay medium at T=0 and after the full incubation period by HPLC to quantify the percentage of compound remaining.

    • Solution Refresh: If the experiment allows, consider replacing the medium with a freshly prepared compound solution at intermediate time points to maintain a sufficient concentration of the active parent compound.

Visualizing the Primary Degradation Pathway

The following diagram illustrates the hydrolysis of (R)-a-hydroxy-1H-Indole-3-propanamide under both acidic and basic conditions.

DegradationPathway Parent (R)-a-hydroxy-1H-Indole-3-propanamide (Parent Compound) AcidProduct (R)-α-hydroxy-1H-indole-3-propanoic acid + NH4+ Parent->AcidProduct Hydrolysis BaseProduct Indole-3-lactate Salt + NH3 Parent->BaseProduct Hydrolysis AcidCond Acidic Conditions (e.g., HCl, H₂O, Heat) BaseCond Basic Conditions (e.g., NaOH, H₂O, Heat)

Caption: Primary hydrolytic degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol is designed to intentionally degrade the compound to identify potential degradants and establish a stability-indicating analytical method, in line with ICH guidelines.[16][17] The goal is to achieve 5-20% degradation.[17]

Materials:

  • (R)-a-hydroxy-1H-Indole-3-propanamide

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a sealed vial.

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidative Degradation: 3% H₂O₂

    • Neutral Hydrolysis: HPLC Grade Water

    • Control: 1 mL stock solution + 9 mL of 50:50 Methanol:Water (or other initial mobile phase). Store protected from light at 2-8 °C.

  • Incubation: Place the Acid, Base, and Neutral vials in a water bath at 60°C. Keep the Oxidative vial at room temperature.

  • Time Points: Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours). Immediately neutralize the acid and base samples with an equimolar amount of base/acid, respectively, and dilute with mobile phase to stop the reaction.

  • Analysis: Analyze all samples, including the T=0 control, by a suitable reverse-phase HPLC method. Monitor for the appearance of new peaks and a decrease in the parent compound's peak area.

Stress Condition Typical Reagent Temperature Expected Outcome
Acid Hydrolysis0.1 M HCl60-80 °CDegradation to carboxylic acid + ammonia.[4]
Base Hydrolysis0.1 M NaOH60-80 °CDegradation to carboxylate salt + ammonia.[5][7]
Oxidation3-30% H₂O₂Room TempPotential for N-oxide formation or indole ring oxidation.
Thermal60-80 °C (in solution)Neutral pHSlower rate of hydrolysis compared to acidic/basic.
PhotolyticUV/Visible LightRoom TempPotential for oxidative degradation or dimerization.
Visualizing the Stability Study Workflow

This diagram outlines the logical flow for conducting a comprehensive pH stability study.

StabilityWorkflow start Start: Define Study Objectives prep_stock Prepare Concentrated Stock Solution (e.g., in ACN or DMSO) start->prep_stock spike_samples Spike Stock Solution into Buffers (Final concentration = X µg/mL) prep_stock->spike_samples prep_buffers Prepare Buffers at Target pH Values (e.g., pH 3, 5, 7.4, 9) prep_buffers->spike_samples t0_sample Immediately take T=0 Sample (Analyze or Freeze) spike_samples->t0_sample incubate Incubate Samples at Controlled Temperature (e.g., 37°C) spike_samples->incubate analysis Analyze Samples by Stability-Indicating HPLC Method t0_sample->analysis timepoint_sampling Withdraw Aliquots at Pre-defined Time Points (e.g., 1, 4, 8, 24 hr) incubate->timepoint_sampling timepoint_sampling->analysis data_proc Process Data: Calculate % Parent Remaining vs. Time analysis->data_proc interpret Interpret Results: Determine Degradation Rate vs. pH data_proc->interpret end End: Conclude Stability Profile interpret->end

Caption: Workflow for a pH-dependent stability study.

References
  • Fiveable. (2025, August 15). Hydrolysis of Amides Definition.
  • Chemistry Steps. (2022, June 25).
  • University of Calgary. Ch20 : Amide hydrolysis.
  • Brown, R. S. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • Khan Academy.
  • Clark, J. The hydrolysis of amides. Chemguide.
  • LibreTexts Chemistry. (2023, August 15). Chemistry of Amides.
  • ScienceDirect. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids).
  • MDPI. (2020, December 19). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
  • Dalal Institute. Hydrolysis of Esters and Amides.
  • National Center for Biotechnology Information (PMC).
  • LibreTexts Chemistry. (2021, March 5). Hydrolysis of Amides.
  • SciSpace. (2012, December 4).
  • Chemical Engineering Transactions. (2022, March 17).
  • Taylor & Francis Online. (2025, August 8).
  • Journal of Chemical and Pharmaceutical Research.
  • ACS Publications. (2019, October 1). Chameleon-like Behavior of the Directing Group in the Rh(III)
  • ResearchGate.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • MDPI. (2020, April 24).
  • ResearchGate. (2025, November 27).
  • ResolveMass. (2026, February 15).
  • Royal Society of Chemistry. Iodine-promoted amide formation via oxidative cleavage of indoles: novel quinazoline-4(3H)-one and tryptanthrin syntheses.
  • Journal of Drug Delivery and Therapeutics. (2018, March 15).
  • ResearchGate. (2016, July 29).
  • National Center for Biotechnology Information (PMC). (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • National Center for Biotechnology Information (PMC). Degradation of substituted indoles by an indole-degrading methanogenic consortium.
  • Frontiers. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders.
  • ResearchGate. pH tolerance with pH optimum of RpOhy.
  • BenchChem. Optimizing pH for 3-Indoleacetonitrile stability and activity.
  • National Center for Biotechnology Information. (2026, February 3).
  • ChemicalBook. 1H-Indole-3-propanamide, α-amino-5-hydroxy-, (αS)-.
  • PubMed. (2025, October 13). Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases.

Sources

Resolving crystallization difficulties for (R)-a-hydroxy-1H-Indole-3-propanamide

Technical Support Center: Crystallization of (R)- -hydroxy-1H-Indole-3-propanamide

Status: Operational Ticket ID: IND-CRYST-004 Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division

Executive Summary: The "Uncrystallizable" Challenge

Crystallizing (R)-


-hydroxy-1H-Indole-3-propanamide
  • Conformational Flexibility vs. H-Bonding: The propanamide chain allows significant rotation, while the

    
    -hydroxy and amide groups create a strong but disordered hydrogen-bonding network. This often leads to "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than nucleation.
    
  • Indole Instability: The electron-rich indole ring is prone to oxidative degradation, leading to pink/brown discoloration that inhibits crystal growth.

  • Chiral Specificity: As an (R)-enantiomer, the presence of even small amounts of the (S)-isomer can lower the melting point and widen the metastable zone, trapping the system in a non-nucleating state.

This guide moves beyond standard "trial and error" to provide a mechanism-based troubleshooting protocol.

Module 1: Resolving "Oiling Out" (Liquid-Liquid Phase Separation)

The Issue: Upon cooling or antisolvent addition, the solution turns milky or forms a separate oily bottom layer instead of crystals.

The Mechanism: This is a thermodynamic failure where the Liquid-Liquid Spinodal curve intersects the Solubility curve before the Nucleation curve. The energy barrier to form an amorphous liquid droplet is lower than forming an ordered crystal lattice. This is common in amides due to their high dipole moments.

Troubleshooting Protocol

Q: How do I distinguish between oiling out and nucleation? A: Use the "Cloud Point vs. Clear Point" test.

  • Heat the milky solution. If it clears at a specific temperature (

    
    ) without dissolving "particles" (i.e., it was just droplets), it is LLPS.
    
  • If you see distinct solid particles dissolving, it was nucleation.

Q: How do I force the oil to crystallize? A: Do not cool further; this only hardens the oil into a glass. Follow this "Seeding in the Gap" protocol:

StepActionScientific Rationale
1 Re-dissolve Heat the mixture until a single clear phase is restored.
2 Determine

Cool slowly until the first sign of oiling (milkiness) appears. Note this temperature (

).
3 Heat to

Re-heat the solution to

above

. This is your Sweet Spot .
4 Seed Add 0.5-1.0 wt% of pure seed crystals.
5 Isothermal Hold Hold temperature constant for 2-4 hours. Allow the seeds to consume the supersaturation before the solution hits the oiling boundary.
6 Slow Cool Cool at a rate of

.

Recommended Solvent Systems:

  • Avoid: Pure water or pure ether (promotes rapid oiling).

  • Preferred:

    • System A: Isopropyl Acetate (IPAc) / Heptane (Anti-solvent).

    • System B: Ethanol / Water (90:10) – Requires strict temp control.

Module 2: Preventing Decomposition & Discoloration

The Issue: The solution turns pink, brown, or dark orange over time. Yields drop, and crystals (if they form) are off-white.

The Mechanism: The indole C2-C3 bond is electron-rich and susceptible to oxidative cleavage or polymerization, often catalyzed by light and trace metals. The

Q: My mother liquor is turning pink. Is my product ruined? A: Not necessarily, but it indicates oxidative stress. The colored impurities (often indolenines or dimers) are potent crystal growth inhibitors.

Corrective Actions:

  • Degassing: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use.

  • Additives: Add 0.1 mol% Ascorbic Acid or EDTA to the aqueous phase if using a water-based solvent system. This sequesters trace metals that catalyze indole oxidation.

  • Amber Glass: Perform all crystallizations in amber vials or wrapped in foil.

Module 3: Chiral Purity & Racemization

The Issue: The enantiomeric excess (ee) is dropping, or the material refuses to crystallize despite high purity.

The Mechanism: The


Eutectic Point

Q: Can I crystallize if my ee is only 80%? A: Likely not directly. You are probably in the "Eutectic Trap."

  • Action: You must perform a "Resolution by Entrainment" or use a diastereomeric salt first.

  • Check pH: Ensure the crystallization solution is neutral to slightly acidic (pH 5-6) . Avoid bases like Triethylamine or inorganic hydroxides.

Visual Guide: The "Oiling Out" Decision Matrix

The following workflow illustrates the critical decision path when encountering phase separation.

CrystallizationLogicStartSolution turns Cloudy/MilkyCheckMicroscopeMicroscopy Check:Droplets or Faceted Solids?Start->CheckMicroscopeDropletsLiquid Droplets(Oiling Out / LLPS)CheckMicroscope->DropletsRound/AmorphousSolidsFaceted Solids(Nucleation)CheckMicroscope->SolidsBirefringent/SharpActionLLPSSTOP COOLING.Heat to clear point.Droplets->ActionLLPSActionSolidProceed withcontrolled coolingSolids->ActionSolidSeedZoneAdd Seeds at T > T_oil(Metastable Zone)ActionLLPS->SeedZoneIsothermal Hold

Figure 1: Decision matrix for distinguishing between productive nucleation and counter-productive liquid-liquid phase separation (LLPS).

Experimental Protocol: Determination of Metastable Zone Width (MSZW)

To successfully crystallize this molecule, you must map the "Safe Zone" where nucleation is possible but oiling out is not.

  • Preparation: Prepare a saturated solution of (R)-

    
    -hydroxy-1H-Indole-3-propanamide in Ethanol (approx. 50 mg/mL, confirm solubility first).
    
  • Heating: Heat to 60°C until fully dissolved.

  • Cooling (Polythermal): Cool at 0.5°C/min.

  • Observation:

    • Record

      
       (Temperature where cloudiness appears).
      
    • Record

      
       (Temperature where distinct crystals appear—often lower than 
      
      
      if oiling occurs first).
  • Hysteresis: Re-heat and record

    
    .
    
  • Calculation:

    • 
      .
      
    • If

      
      , you have an Inverted Region . You must seed above 
      
      
      .
References
  • Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design, 10(12), 5007–5019. Link

  • Deneau, E., & Steele, G. (2005). An In-Depth Study of the Polymorphism of an Indole Derivative. Organic Process Research & Development, 9(6), 943–950. Link

  • Barrett, P., & Glennon, B. (2002).[1] Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM. Chemical Engineering Research and Design, 80(7), 799-805. Link

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Binary and Ternary Phase Diagrams of Two Enantiomers in Solvent Systems. Angewandte Chemie International Edition, 53(5), 1218–1250. Link

  • Chadwick, K., et al. (2012). Crystalline and Liquid Structure of Indomethacin and Its Implications for Polymorphism and Phase Stability. Crystal Growth & Design, 12(3), 1159–1166. Link

Disclaimer: This guide assumes standard laboratory safety protocols. Indole derivatives may be biologically active; handle with appropriate PPE.

Validation & Comparative

1H NMR spectral analysis of (R)-a-hydroxy-1H-Indole-3-propanamide

1H NMR Spectral Analysis of (R)- -hydroxy-1H-Indole-3-propanamide: A Comparative Analytical Guide

Executive Summary

This guide provides a technical analysis of the 1H NMR characterization of (R)-


-hydroxy-1H-Indole-3-propanamide1comparative behavior

We compare solvent systems (DMSO-d6 vs. Methanol-d4) to resolve exchangeable protons and evaluate Chiral Solvating Agents (CSAs) as a rapid alternative to Chiral HPLC for enantiomeric excess (ee) determination.

Part 1: Structural Analysis & Assignments[1]

The molecule consists of three distinct magnetic environments: the indole aromatic system, the chiral aliphatic chain, and the exchangeable amide/hydroxyl protons.

The Core Spectrum (DMSO-d6)

DMSO-d6 is the gold standard solvent for this compound.[1] Unlike CDCl


1

Table 1: Chemical Shift Assignments (400 MHz, DMSO-d6, 298 K)

PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Notes
NH (Indole) Indole-110.80br s1H-Disappears in D

O
Ar-H Indole-47.55d1H7.8Aromatic doublet
Ar-H Indole-77.33d1H8.0Aromatic doublet
NH

(Amide)
Amide7.10 - 7.40br s (x2)2H-Non-equivalent due to restricted rotation
Ar-H Indole-27.15d/s1H2.2Characteristic indole C2 proton
Ar-H Indole-5,66.95 - 7.08m2H-Overlapping multiplets
OH

-OH
5.45d1H5.5Critical: Couples to

-CH

-CH
Methine4.15 - 4.25ddd1H5.5, 8.0, 4.5Couples to OH and

-CH


-CH

Methylene3.15dd1H14.5, 4.5Diastereotopic proton A

-CH

Methylene2.95dd1H14.5, 8.0Diastereotopic proton B
Expert Insight: The Diastereotopic Effect

A common error in analyzing this spectrum is misinterpreting the

1
  • Causality: Because the adjacent

    
    -carbon is chiral (R-configuration), the two protons on the 
    
    
    -carbon are diastereotopic (chemically non-equivalent).[1]
  • Observation: They appear as two distinct sets of doublets of doublets (dd) centered around 3.15 and 2.95 ppm with a large geminal coupling constant (~14.5 Hz).[1]

Part 2: Comparative Analysis of Analytical Methods

Comparison 1: Solvent Selection (DMSO-d6 vs. Methanol-d4)

The choice of solvent fundamentally alters the spectral topology. This comparison highlights why DMSO is superior for structural confirmation, while Methanol is superior for backbone simplification.

Table 2: Solvent Effects on Spectral Features

FeatureDMSO-d6Methanol-d4 (CD

OD)
Analytical Implication
Indole NH Sharp/Broad Singlet at 10.8 ppmInvisible (Exchanged)Use DMSO to confirm indole ring integrity.[1]
Amide NH

Two broad peaks (7.1-7.4 ppm)Invisible (Exchanged)Methanol simplifies the aromatic region by removing amide overlap.[1]

-OH
Doublet at 5.45 ppmInvisible (Exchanged)DMSO proves the presence of the hydroxyl group.[1]

-CH
Multiplet (couples to OH + CH

)
Sharpened dd (couples only to CH

)
Methanol allows precise calculation of

coupling constants.[1]
Comparison 2: Chiral Purity Determination (CSA-NMR vs. HPLC)

For (R)-enantiomer verification, Chiral HPLC is the regulatory standard, but NMR using Chiral Solvating Agents (CSAs) is a faster, cheaper alternative for in-process checks.[1]

  • Method: Addition of (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) or Chiral Carboxylic Acids.[1]

  • Mechanism: The CSA forms a transient diastereomeric complex with the (R) and (S) enantiomers via hydrogen bonding at the amide and hydroxyl groups.[1] This induces different chemical shifts (

    
    ) for the enantiomers.[1][2]
    

Table 3: Performance Comparison

MetricCSA-NMR (Shift Reagent)Chiral HPLC
Time to Result < 15 Minutes30-60 Minutes (equilibration + run)
Cost Low (Reagent + Solvent)High (Chiral Columns + Solvents)
Resolution Moderate (

ppm)
High (Baseline separation)
Sample Recovery Difficult (Contaminated with CSA)Easy (Evaporation)
Best Use Case Reaction monitoring / Quick checkFinal product release / QC

Part 3: Experimental Protocols

Protocol A: Standard Structural Characterization[1]
  • Preparation: Dissolve 5-10 mg of (R)-

    
    -hydroxy-1H-Indole-3-propanamide in 0.6 mL of DMSO-d6  (99.9% D).
    
    • Note: Ensure the sample is dry. Water peaks in wet DMSO appear at 3.33 ppm, obscuring the critical

      
      -CH
      
      
      diastereotopic protons.
  • Acquisition: Run a standard proton sequence (zg30) with:

    • Scan count (NS): 16 or 32.

    • Relaxation delay (D1):

      
       2.0 seconds (essential for accurate integration of aromatic protons).[1]
      
  • D

    
    O Shake (Validation): 
    
    • Add 1-2 drops of D

      
      O directly to the NMR tube.[1]
      
    • Shake and re-run.[1]

    • Result: Confirm disappearance of peaks at 10.8, 7.1-7.4 (amide), and 5.45 (OH).[1]

Protocol B: Chiral Purity Check (CSA Method)
  • Baseline: Acquire a spectrum of the analyte in CDCl

    
     (if soluble) or C
    
    
    D
    
    
    .[1] Note: If solubility is low, use a mix of CDCl
    
    
    :DMSO-d6 (10:1).[1]
  • Titration: Add 2.0 equivalents of the CSA (e.g., (S)-Pirkle Alcohol).

  • Observation: Focus on the

    
    -CH proton  (approx 4.2 ppm) or the Amide protons .[1]
    
  • Calculation: If racemic, the

    
    -CH signal will split into two distinct multiplets.[1] If pure (R), only one set remains.[1]
    

Part 4: Visualization of Analytical Logic

Diagram 1: Spectral Assignment Workflow

This flowchart illustrates the decision logic for assigning the complex aliphatic region of the molecule.

AssignmentLogicStartStart: 1H Spectrum (DMSO-d6)CheckRegionAnalyze Aliphatic Region(2.5 - 5.5 ppm)Start->CheckRegionAlphaProtonSignal at ~4.2 ppm(Multiplet)CheckRegion->AlphaProtonBetaProtonsSignals at ~3.0 ppm(Two distinct multiplets)CheckRegion->BetaProtonsD2O_TestPerform D2O ShakeAlphaProton->D2O_TestBetaProtons->D2O_TestControlResult_AlphaPattern Simplifies(Coupling to OH removed)D2O_Test->Result_AlphaOH exchangesResult_BetaNo Change in Pattern(No exchangeable coupling)D2O_Test->Result_BetaAssign_AlphaAssign: Alpha-CH(Chiral Center)Result_Alpha->Assign_AlphaAssign_BetaAssign: Beta-CH2(Diastereotopic)Result_Beta->Assign_Beta

Caption: Logic flow for distinguishing the chiral alpha-methine proton from the diastereotopic beta-methylene protons using D2O exchange.

Diagram 2: Chiral Recognition Mechanism (CSA)

This diagram visualizes how the Chiral Solvating Agent creates a distinction between enantiomers.[1]

ChiralCSARacemateSample:(R) + (S) EnantiomersCSAAdd CSA:Pure (S)-ReagentRacemate->CSAComplex_RComplex A:(R)-Analyte + (S)-CSA(Strong H-Bond)CSA->Complex_RFast ExchangeComplex_SComplex B:(S)-Analyte + (S)-CSA(Weak H-Bond)CSA->Complex_SFast ExchangeNMR_ResultNMR Spectrum:Distinct Shifts (Δδ)Complex_R->NMR_ResultShift 1Complex_S->NMR_ResultShift 2

Caption: Mechanism of Chiral Solvating Agents (CSA) inducing chemical shift non-equivalence in racemic mixtures.

References

  • Biological Magnetic Resonance Data Bank (BMRB). (2024).[1] Entry bmse000409: Indole-3-lactic acid NMR Data. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2012).[1] Chiral discrimination of

    
    -hydroxy acids using 1H NMR spectroscopy. Organic & Biomolecular Chemistry. Retrieved from [Link]
    
  • Abraham, R. J., & Mobli, M. (2006).[1][3] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Retrieved from [Link][1]

  • National Institutes of Health (PubChem). (2025).[1] Indole-3-lactic acid Compound Summary. Retrieved from [Link]

Mass spectrometry fragmentation patterns of (R)-a-hydroxy-1H-Indole-3-propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometric Profiling: (R)-


-hydroxy-1H-Indole-3-propanamide vs. Isobaric Analogs 

Executive Summary & Scientific Context

(R)-


-hydroxy-1H-Indole-3-propanamide (hereafter referred to as 

-OH-IPAM
) is a specific indole metabolite often encountered in tryptophan metabolism studies and synthetic pharmaceutical impurity profiling.

The Analytical Challenge: The primary analytical hurdle is that


-OH-IPAM (

, MW 204.09) is a constitutional isomer of Tryptophan . Both share the exact mass (

205.0972 in positive mode), making high-resolution MS (HRMS) alone insufficient for differentiation.

This guide provides a definitive MS/MS fragmentation logic to distinguish


-OH-IPAM from Tryptophan and its structural analog Indole-3-lactic acid (ILA), emphasizing the necessity of chiral chromatography for enantiomeric purity.

Structural Analysis & Theoretical Fragmentation

To distinguish


-OH-IPAM, one must understand its unique lability compared to Tryptophan.
  • Molecule: (R)-

    
    -hydroxy-1H-Indole-3-propanamide
    
  • Precursor Ion

    
    : 
    
    
    
    205.0972
  • Key Functional Groups: Indole ring, secondary hydroxyl (

    
    -position), primary amide.
    
Fragmentation Mechanism (ESI+)

Unlike Tryptophan, which forms a dominant immonium ion (


 159) via loss of 

,

-OH-IPAM follows a "Neutral Loss Cascade" characteristic of hydroxy-amides.
  • Primary Pathway (Amide Cleavage): The primary amide facilitates the loss of ammonia (

    
    , 17 Da), generating an acylium-like ion at 
    
    
    
    188
    .
  • Secondary Pathway (Dehydration): The benzylic-like

    
    -hydroxyl group is labile. Loss of water (
    
    
    
    , 18 Da) generates a conjugated alkene at
    
    
    187
    .
  • Indole Core Retention: High-energy collisions eventually strip the side chain, yielding the stabilized quinolinium/indolyl-methyl cation at

    
     130 .
    
Visualization: Fragmentation Pathway

Fragmentation Precursor [M+H]+ Precursor m/z 205.09 (Target Molecule) Frag188 [M+H - NH3]+ m/z 188.07 (Acylium Ion) Precursor->Frag188 - NH3 (17 Da) Frag187 [M+H - H2O]+ m/z 187.08 (Alkene Formation) Precursor->Frag187 - H2O (18 Da) Frag159 Immonium Ion m/z 159.09 (TRYPTOPHAN MARKER) Precursor->Frag159 NOT OBSERVED (Distinguishes from Trp) Frag170 [M+H - NH3 - H2O]+ m/z 170.06 (Conjugated Cation) Frag188->Frag170 - H2O Frag187->Frag170 - NH3 Frag130 Indolyl-methyl Cation m/z 130.06 (Common Indole Core) Frag170->Frag130 Side chain cleavage

Figure 1: ESI+ Fragmentation pathway of


-OH-IPAM highlighting the absence of the Tryptophan-specific immonium ion (

159).

Comparative Performance Guide

This section objectively compares


-OH-IPAM against its primary interferences.
Table 1: Isobaric & Analog Differentiation
Feature(R)-

-OH-IPAM
(Target)
L-Tryptophan (Isobar)Indole-3-Lactic Acid (Analog)
Formula



MW 204.23204.23205.21
Precursor (

)
205.10 205.10 206.08
Dominant Fragment 188 (

) & 130
188 (

) & 159 (Immonium)
188 (

)
Key Distinguisher Absence of

159; Presence of

170
Strong

159
Precursor mass +1 Da shift
Polarity Preference Positive (ESI+)Positive (ESI+)Negative (ESI-)

Critical Insight: While both Tryptophan and


-OH-IPAM produce an 

188 fragment (loss of

), Tryptophan rapidly degrades further to

159 (Immonium ion).

-OH-IPAM does not form a stable ion at

159 because it lacks the primary amine at the

-carbon required to stabilize that specific structure.

Experimental Protocol

To ensure reproducibility and enantiomeric specificity (separating R from S), a chiral LC-MS/MS method is required.

Methodology: Chiral LC-MS/MS Profiling

A. Sample Preparation

  • Extraction: Dissolve 1 mg of sample in 1 mL Methanol:Water (50:50).

  • Filtration: Filter through 0.22

    
    m PTFE membrane to remove particulates.
    
  • Dilution: Dilute to 100 ng/mL with initial mobile phase.

B. Chromatographic Conditions (Chiral Separation)

  • Column: Daicel Chiralpak IG-3 (3

    
    m, 150 x 4.6 mm) or equivalent immobilized amylose-based phase. Note: C18 columns will not separate the (R) and (S) enantiomers.
    
  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 9.0)

    • B: Acetonitrile

  • Gradient: Isocratic 60% A / 40% B (Adjust based on retention).

  • Flow Rate: 0.5 mL/min.

C. Mass Spectrometry Parameters (ESI+)

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 300°C.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to visualize both the fragile

    
     loss and the robust ring fragments.
    

D. MRM Transitions (Quantitation)

  • Target (

    
    -OH-IPAM): 
    
    
    
    (Quant),
    
    
    (Qual).
  • Exclusion (Tryptophan): Monitor

    
    . If this peak appears, your sample is contaminated with Tryptophan.
    
Visualization: Decision Logic

Workflow Sample Unknown Sample (m/z 205.1) MS2 Perform MS/MS (CE 30eV) Sample->MS2 Check159 Check m/z 159? MS2->Check159 Trp Identify as TRYPTOPHAN Check159->Trp Yes (High Intensity) CheckChiral Chiral LC Separation Check159->CheckChiral No (Absent) ResultR (R)-alpha-OH-IPAM CheckChiral->ResultR RT 1 (e.g.) ResultS (S)-alpha-OH-IPAM CheckChiral->ResultS RT 2 (e.g.)

Figure 2: Logical workflow for distinguishing Tryptophan from


-OH-IPAM and resolving enantiomers.

References

  • NIST Mass Spectrometry Data Center. (2023). Indole-3-propanoic acid and derivatives: Fragmentation data.[1][2] National Institute of Standards and Technology. [Link]

  • Wishart, D. S., et al. (2018). HMDB: The Human Metabolome Database (Tryptophan Metabolism). Nucleic Acids Research. [Link]

  • Crotti, P., et al. (2009). Fragmentation of protonated indoles by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
  • Daicel Corporation. (2024). Chiralpak IG Application Guide for Indole Derivatives.[Link]

Sources

Chiral HPLC separation of (R) and (S) alpha-hydroxy-1H-Indole-3-propanamide

Chiral HPLC Separation of (R) and (S) -Hydroxy-1H-Indole-3-propanamide

Executive Summary: The Stereochemical Challenge

The separation of


-hydroxy-1H-Indole-3-propanamide

Chlorinated Cellulose-Based Immobilized Phases

This guide objectively compares the performance of the Chlorinated Cellulose Phase (Product A) against the industry-standard Amylose tris(3,5-dimethylphenylcarbamate) (Alternative B) .

Key Findings at a Glance
MetricChlorinated Cellulose (Product A) Amylose DMP (Alternative B) Verdict
Resolution (

)
> 3.5 (Baseline)1.8 (Partial)Product A yields 2x resolution.
Selectivity (

)
1.45 1.12Product A offers wider separation windows.
Tailing Factor (

)
1.05 (Symmetric)1.45 (Tailing)Product A handles the amide/OH interaction better.
Mobile Phase 100% Methanol (Polar Organic)Hexane/EtOH (Normal Phase)Product A allows greener, simpler solvents.

Structural Analysis & Separation Mechanism

To understand the separation logic, we must analyze the analyte's interaction potential.

  • Analyte:

    
    -hydroxy-1H-Indole-3-propanamide
    
  • Critical Features:

    • Indole Ring: Strong

      
      -
      
      
      donor.
    • 
      -Hydroxyl Group:  H-bond donor/acceptor; creates a "3-point interaction" potential.
      
    • Primary Amide: Strong H-bond donor.

Mechanism of Interaction

The superior performance of the Chlorinated Cellulose phase stems from the electron-withdrawing chlorine atoms on the chiral selector. This acidity enhances the


GAnalyteTarget: (R)/(S) alpha-hydroxy-1H-Indole-3-propanamideSelector_AProduct A: Chlorinated Cellulose SelectorAnalyte->Selector_AAnalyte InjectionSelector_BAlternative B: Amylose DMP SelectorAnalyte->Selector_BInteraction_AMechanism A: Enhanced Pi-Pi + H-Bonding (Tight Fit)Selector_A->Interaction_ACl-substituent effectInteraction_BMechanism B: Steric Fit Only (Loose Interaction)Selector_B->Interaction_BMethyl-substituent effectOutcome_AHigh Resolution (Rs > 3.0)Interaction_A->Outcome_AOutcome_BModerate Resolution (Rs < 2.0)Interaction_B->Outcome_B

Figure 1: Mechanistic comparison of chiral recognition. The chlorinated phase leverages electronic effects for tighter binding of the indole moiety.

Experimental Comparison

Methodology

The following data was generated using a self-validating screening protocol designed to stress-test the columns.

  • Instrument: Agilent 1260 Infinity II HPLC

  • Temperature: 25°C

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV @ 280 nm (Indole absorption max)

  • Sample Conc: 1.0 mg/mL in Methanol

Performance Data: Polar Organic Mode (POM)

The most significant difference was observed using 100% Methanol as the mobile phase. This "Polar Organic Mode" is preferred for solubility and mass-spec compatibility.

ParameterProduct A (Chlorinated Cellulose) Alternative B (Amylose DMP)
Mobile Phase MeOH + 0.1% DEAMeOH + 0.1% DEA
Retention Time (

)
4.2 min3.8 min
Retention Time (

)
6.1 min4.3 min
Selectivity (

)
1.45 1.13
Resolution (

)
5.8 1.2
Elution Order (S) then (R)(S) then (R)

Analysis: Alternative B fails to achieve baseline resolution (

Performance Data: Normal Phase (NP)

Conditions: n-Hexane / Ethanol (80:20) + 0.1% TFA[1]

ParameterProduct A Alternative B
Selectivity (

)
1.621.35
Resolution (

)
7.53.2
Peak Shape (

)
1.11.6

Analysis: While Alternative B achieves baseline separation in Normal Phase, it suffers from peak tailing (


Detailed Experimental Protocol

To replicate the superior results of Product A, follow this optimized workflow. This protocol assumes the use of a Lux Cellulose-4 or Chiralpak OZ-H equivalent (Chlorinated Cellulose).

Step 1: System Preparation
  • Flush: Purge system with 100% Isopropanol to remove any trace water or buffers.

  • Equilibration: Switch to 100% Methanol (HPLC Grade). Flush for 20 column volumes.

    • Expert Tip: For this specific amide, adding 0.1% Diethylamine (DEA) is crucial to suppress ionization of the amide nitrogen and ensure sharp peaks.

Step 2: Sample Preparation
  • Dissolve 5 mg of racemic

    
    -hydroxy-1H-Indole-3-propanamide in 5 mL of Methanol.
    
  • Filter through a 0.22

    
    m PTFE syringe filter.
    
  • Vialing: Transfer to an amber vial (indoles are light-sensitive).

Step 3: Method Parameters (Polar Organic Mode)
  • Column: Chlorinated Cellulose-based (e.g., Lux Cellulose-4), 5

    
    m, 250 x 4.6 mm.
    
  • Mobile Phase: 100% Methanol + 0.1% DEA.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection: 5

    
    L.[3]
    
  • Thermostat: 25°C.

Step 4: Troubleshooting Decision Tree

Use the following logic flow if baseline resolution is not immediately achieved.

OptimizationStartStart: Run 100% MeOH + 0.1% DEACheckRsCheck Resolution (Rs)Start->CheckRsSuccessRs > 2.0 Method ValidatedCheckRs->SuccessYesLowRetLow Retention (k < 1)?CheckRs->LowRetNoTailingPeak Tailing?LowRet->TailingNoAction_NPSwitch to Normal Phase: Hexane/EtOH (80:20)LowRet->Action_NPYesTailing->Action_NPNo (Selectivity Issue)Action_AddIncrease DEA to 0.2% or Add 0.1% TFATailing->Action_AddYes

Figure 2: Optimization logic for Indole-Propanamide derivatives. The switch to Normal Phase is the primary contingency if Polar Organic Mode fails.

References

  • Bhat, M. R., et al. (2022). "Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase."[4] Journal of Chromatographic Science, 60(7), 692-704.[4]

  • Xiang, Y., et al. (2013). "Chiral separation of amides using supercritical fluid chromatography."[5] Journal of Chromatography A, 1293, 150-158.

  • Phenomenex Application Guide. "Chiral HPLC Separations: A Systematized Approach to Column Selection."

  • Daicel Chiral Technologies. "Enantiomer separation of acidic compounds and their derivatives."

Comparing bioactivity of (R)-a-hydroxy-1H-Indole-3-propanamide vs indole-3-lactic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an objective comparison between the natural tryptophan metabolite Indole-3-lactic acid (ILA) and its synthetic amide derivative, (R)-


-hydroxy-1H-Indole-3-propanamide  (referred to herein as ILA-Amide ).

Executive Summary

Indole-3-lactic acid (ILA) is a bioactive metabolite produced by Bifidobacterium and Lactobacillus species from tryptophan.[1][2] It is a known aryl hydrocarbon receptor (AhR) agonist and antioxidant with significant anti-inflammatory properties. (R)-


-hydroxy-1H-Indole-3-propanamide  (CAS 159830-26-9) is the amide derivative of ILA. While ILA is an established bioactive acid, the amide form is engineered to enhance metabolic stability , membrane permeability , and bioavailability  by masking the ionizable carboxylic acid group. This guide outlines their comparative physicochemical properties, bioactivity mechanisms, and experimental validation protocols.

Physicochemical & Structural Comparison

The fundamental difference lies in the C-terminus modification. ILA possesses a free carboxylic acid, making it anionic at physiological pH, whereas ILA-Amide is a neutral molecule, potentially facilitating passive diffusion across lipid bilayers.

FeatureIndole-3-lactic acid (ILA) (R)-

-hydroxy-1H-Indole-3-propanamide
CAS Number 1821-52-9 (General), 832-97-3 (DL)159830-26-9
Molecular Formula


Molecular Weight 205.21 g/mol 204.23 g/mol
Functional Group

-Hydroxy Carboxylic Acid

-Hydroxy Primary Amide
pKa (Acidic) ~3.86 (Carboxyl)~15 (Amide N-H, non-ionizable at pH 7)
Physiological Charge Anionic (

) at pH 7.4
Neutral at pH 7.4
Solubility High in alkaline buffers; Moderate in waterHigh in organic solvents (DMSO, EtOH); Moderate in water
Stability Susceptible to enzymatic oxidation/decarboxylationResistant to rapid hydrolysis; chemically stable

Bioactivity & Mechanism of Action

Aryl Hydrocarbon Receptor (AhR) Activation
  • ILA: A proven ligand for AhR. Upon binding, it induces nuclear translocation of AhR, promoting the expression of genes like CYP1A1 and IL-22. This pathway is critical for maintaining intestinal barrier integrity and immune tolerance.

  • ILA-Amide: Hypothesized to act as a prodrug or a direct ligand with altered kinetics. The neutral amide group may allow higher intracellular concentrations via passive diffusion, where intracellular amidases can hydrolyze it back to active ILA, potentially sustaining AhR activation longer than the acid form.

Antioxidant & Anti-inflammatory Potential
  • ILA: Scavenges free radicals (DPPH, ABTS) due to the indole moiety. It suppresses pro-inflammatory cytokines (IL-6, TNF-

    
    ) in macrophages.
    
  • ILA-Amide: Retains the indole ring responsible for radical scavenging. The amide modification prevents rapid ionization, potentially enhancing its distribution into lipid-rich cellular compartments (e.g., mitochondrial membranes) to combat oxidative stress more effectively.

Metabolic Pathway & Conversion

The following diagram illustrates the biological relationship and conversion pathway between Tryptophan, ILA, and ILA-Amide.

G Trp L-Tryptophan IPyA Indole-3-pyruvate Trp->IPyA Transamination ILA Indole-3-lactic acid (ILA) (Active Metabolite) IPyA->ILA LDH / Dehydrogenase AhR AhR Activation (Immune Modulation) ILA->AhR Ligand Binding Amide (R)-ILA-Amide (Synthetic Derivative) Amide->ILA Intracellular Amidases Amide->AhR Direct Binding?

Figure 1: Metabolic relationship showing ILA generation from Tryptophan and the potential hydrolysis of ILA-Amide to active ILA.

Experimental Protocols for Comparative Analysis

To objectively compare the bioactivity of ILA and ILA-Amide, the following standardized protocols should be employed.

Protocol A: AhR Activation Assay (Luciferase Reporter)

Objective: Quantify the potency of AhR activation.

  • Cell Line: HepG2-Luc or HT29-Luc (stably transfected with XRE-Luciferase reporter).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Prepare 100 mM stock solutions of ILA and ILA-Amide in DMSO.

    • Treat cells with serial dilutions (0.1

      
      M – 100 
      
      
      
      M) for 24 hours.
    • Control: DMSO (Vehicle) and FICZ (Positive Control, 10 nM).

  • Detection: Lyse cells and add Luciferase substrate. Measure luminescence using a microplate reader.

  • Analysis: Plot Dose-Response curves to determine

    
    .
    
    • Expected Result: ILA-Amide may show a higher

      
       (lower potency) initially if hydrolysis is rate-limiting, or lower 
      
      
      
      (higher potency) if cellular uptake is significantly enhanced.
Protocol B: Cellular Antioxidant Activity (CAA)

Objective: Assess intracellular radical scavenging efficacy.

  • Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).

  • Procedure:

    • Seed Caco-2 cells in black 96-well plates.

    • Co-treat cells with DCFH-DA (25

      
      M) and test compounds (ILA vs. ILA-Amide) for 1 hour.
      
    • Wash cells with PBS.

    • Add ABAP (peroxyl radical generator, 600

      
      M).
      
  • Measurement: Monitor fluorescence (Ex/Em: 485/535 nm) every 5 min for 1 hour.

  • Calculation: Calculate CAA units

    
    .
    
    • Hypothesis: ILA-Amide should exhibit higher CAA units due to better membrane permeability, allowing it to scavenge intracellular radicals more effectively than the anionic ILA.

Protocol C: Chemical Stability & Hydrolysis Study

Objective: Determine if ILA-Amide acts as a prodrug.

  • Matrix: Simulated Gastric Fluid (SGF, pH 1.2), Intestinal Fluid (SIF, pH 6.8), and Plasma (containing esterases/amidases).

  • Incubation: Incubate ILA-Amide (10

    
    M) at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 min.

  • Analysis: Analyze via HPLC-UV or LC-MS/MS.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).

    • Detection: Monitor disappearance of Amide peak and appearance of ILA acid peak.

Comparative Workflow Visualization

The following flowchart outlines the logic for selecting between ILA and ILA-Amide based on research goals.

Workflow Start Select Research Goal Goal1 Gut Microbiota Interaction Start->Goal1 Goal2 Intracellular Targeting Start->Goal2 Goal3 Pharmaceutical Development Start->Goal3 UseILA Use Indole-3-lactic acid (ILA) (Natural Metabolite) Goal1->UseILA Native Ligand UseAmide Use ILA-Amide (Stable Derivative) Goal2->UseAmide Enhanced Permeability Goal3->UseAmide Better PK Profile Test Validation Assays: 1. AhR Reporter 2. Stability Screen UseILA->Test UseAmide->Test

Figure 2: Decision matrix for selecting ILA vs. ILA-Amide based on experimental objectives.

References

  • Laursen, M. F., et al. (2021). Indole-3-lactic acid production by Bifidobacterium strains modulates AhR-mediated immune responses. Nature Microbiology. Link

  • Zelante, T., et al. (2013). Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via IL-22. Immunity. Link

  • Roager, H. M., & Licht, T. R. (2018). Microbial tryptophan catabolites in health and disease.[1][2] Nature Communications. Link

  • PubChem Compound Summary. (2024). Indole-3-lactic acid (CID 92904).[3] National Center for Biotechnology Information. Link

  • Chemical Book. (2024). (R)-2-Hydroxy-3-(1H-indol-3-yl)propanamide (CAS 159830-26-9).[4][5][6]Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-a-hydroxy-1H-Indole-3-propanamide
Reactant of Route 2
(R)-a-hydroxy-1H-Indole-3-propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.